2,4-Decadienal
Description
2,4-Decadienal has been reported in Streptomyces, Citrus reticulata, and other organisms with data available.
trans,trans-2,4-decadienal is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
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Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
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| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4-Decadienal | |
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| Record name | 2-trans-4-trans-Decadienal | |
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| Record name | (2E,4E)-Deca-2,4-dienal | |
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| Record name | 2,4-Decadienal | |
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| Record name | 2,4-Decadienal, (2E,4E)- | |
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| Record name | (E,E)-2,4-Decadienal | |
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| Record name | 2,4-decadienal | |
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| Record name | trans,trans-2,4-decadien-1-al | |
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| Record name | 2,4-DECADIENAL, (2E,4E)- | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal is an unsaturated aldehyde that is a significant component of the aroma and flavor of many cooked foods, particularly those containing fats and oils rich in linoleic acid.[1] It is a product of lipid peroxidation and is found in a wide variety of food items, including butter, cooked beef, fish, potato chips, and roasted peanuts. Beyond its role in food chemistry, this compound has garnered attention in toxicological and biomedical research due to its reactive nature and potential physiological effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis and purification methods, chemical reactivity, and toxicological profile, presented with detailed experimental protocols and data visualizations to support advanced research and development.
Physicochemical Properties
This compound is a pale yellow liquid with a characteristic fatty, orange-like odor.[2] Its chemical and physical properties are summarized in the tables below. The most common isomer is the (2E,4E)-form, also known as trans,trans-2,4-decadienal.
Table 1: General and Physical Properties of (2E,4E)-2,4-Decadienal
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| Appearance | Pale yellow to dark brown liquid | |
| Odor | Strong green, fatty, orange-like | |
| Boiling Point | 114-116 °C at 10 mmHg; 227.73 °C (estimated) | |
| Melting Point | Not available | |
| Density | 0.857 - 0.872 g/cm³ at 20-25 °C | |
| Refractive Index | 1.512 - 1.518 at 20 °C | |
| Vapor Pressure | >1 (vs air) | |
| Flash Point | 101 °C | |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | |
| logP (o/w) | 3.419 (estimated) |
Synthesis and Purification
Synthesis of (2E,4E)-2,4-Decadienal
A common method for the synthesis of this compound is the condensation reaction between hexaldehyde and crotonaldehyde.
Experimental Protocol: Synthesis via Aldol Condensation
Materials:
-
Hexaldehyde
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Crotonaldehyde
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Base catalyst (e.g., sodium hydroxide)
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Solvent (e.g., ethanol)
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Acid for neutralization (e.g., acetic acid)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, dissolve the base catalyst in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of hexaldehyde and crotonaldehyde to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the condensation reaction.
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Neutralize the reaction mixture with an appropriate acid.
-
Perform a liquid-liquid extraction to separate the organic layer containing the product.
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Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified using column chromatography.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
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Silica gel (60-120 mesh)
-
Mobile phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the non-polar solvent of the mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity by adding more of the polar solvent.
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Collect the eluent in fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Chemical Reactivity and Degradation
This compound is a reactive molecule due to the presence of the aldehyde functional group and the conjugated double bonds. It can undergo various reactions, including oxidation, reduction, and addition reactions.
Under conditions of heat and in the presence of water, this compound can degrade through a retro-aldol condensation reaction to form 2-octenal and ethanal. Further degradation of 2-octenal can yield hexanal and ethanal. The degradation of this compound is accelerated by heat but is independent of oxygen.
Caption: Degradation pathway of this compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1H and 13C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Ensure the sample is free of any solid particles by filtering if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Data Acquisition:
-
1H NMR: Acquire the spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-2 seconds.
-
13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required. Proton decoupling is used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Sample Preparation:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance.
Characteristic IR absorptions for aldehydes include a strong C=O stretching band and C-H stretching bands for the aldehyde proton.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
For analysis of this compound in a matrix like edible oil, an extraction step is necessary. This can be achieved by liquid-liquid extraction with a solvent such as acetonitrile.
-
The extracted sample may require derivatization for improved chromatographic performance and sensitivity.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of all components.
-
MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a mass range appropriate for identifying this compound and its fragments.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis
Sample Preparation:
-
Similar to GC-MS, samples in complex matrices require extraction.
-
For aldehydes, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance detection by UV-Vis spectroscopy.
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of the derivatized aldehyde.
Biological Activity and Toxicology
This compound has been the subject of numerous toxicological studies due to its presence in the human diet and its reactive nature. It has been shown to be cytotoxic to various cell types, including human diploid fibroblasts and endothelial cells.
Table 2: Summary of In Vitro Toxicological Data for this compound
| Cell Type | Endpoint | Observation | Reference |
| Human Diploid Fibroblasts | Cytotoxicity | Among the most toxic of linoleic acid autoxidation products. | |
| Human Endothelial Cells | Cytotoxicity | LC₅₀ of 9 µM. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | Dose- and time-dependent reduction in cell viability (IC₅₀ = 15.37 µM after 24h). |
In vivo studies in rodents have shown that oral administration of this compound can lead to decreased body weight and lesions in the forestomach and olfactory epithelium at high doses. The no-observed-adverse-effect level (NOAEL) has been determined in these studies.
Experimental Protocol: In Vitro Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Microplate reader
Procedure:
-
Culture the cells in a suitable multi-well plate until they reach the desired confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Expose the cells to the different concentrations of this compound for a specified period (e.g., 24 hours).
-
After the exposure period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells compared to an untreated control.
Metabolic Pathways
In vivo, this compound is metabolized through two primary pathways. The first involves the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-decadienoic acid. The second pathway involves conjugation with glutathione (GSH), followed by breakdown and reduction to yield cysteine-conjugated 2,4-decadien-1-ol.
Caption: In vivo metabolic pathways of this compound.
Conclusion
This compound is a chemically reactive α,β-unsaturated aldehyde with significant implications in food science and toxicology. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis, purification, and analysis, as well as its reactivity and biological effects. The provided experimental protocols and data visualizations are intended to serve as a valuable resource for researchers and professionals working with this important compound. A thorough understanding of the properties of this compound is crucial for assessing its impact on food quality and human health.
References
The Chemistry of a Potent Aroma: A Technical Guide to the Natural Sources and Biosynthesis of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal is a naturally occurring aldehyde, a key contributor to the aroma and flavor profiles of a diverse range of foods and other natural products. As a product of lipid peroxidation, its presence can be indicative of oxidative processes in biological systems and food matrices. This technical guide provides an in-depth exploration of the natural sources of this compound and the intricate biosynthetic pathways that lead to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of food science, natural product chemistry, and drug development, offering detailed quantitative data, experimental protocols, and visual representations of the underlying biochemical processes.
Natural Sources of this compound
This compound is widespread in nature, primarily formed through the oxidation of polyunsaturated fatty acids. Its presence has been documented in a variety of foods, particularly those that have undergone heating or processing, as well as in some plants and fungi.
Food Products
The most significant sources of this compound are cooked and processed foods, where the high temperatures and presence of lipids create ideal conditions for its formation. Edible oils, especially those rich in linoleic acid, are major precursors.
Table 1: Quantitative Data of this compound in Edible Oils and Fried Foods
| Food Source | Condition | Concentration Range | Reference |
| Sunflower Oil | Frying | 0.3–119.7 mg/kg | [1] |
| Cottonseed Oil | Frying | 13.3–92.7 mg/kg | [1] |
| Palm Oil | Frying | 4.1–44.9 mg/kg | [1] |
| Vegetable Cooking Fats | Frying | 2.0–11.3 mg/kg | [1] |
| Potato Chips | Fried in repeatedly used sunflower oil | up to 29 mg/kg | [2] |
| Oxidized Soybean Oil | - | 15.72 µg/g | |
| Oxidized Sunflower Oil | - | 25.41 µg/g |
Plants and Fungi
This compound also occurs naturally in some plants, contributing to their essential oil profiles, and has been identified as a volatile compound produced by certain fungi.
Table 2: Quantitative Data of this compound in Plant and Fungal Sources
| Source | Part/Condition | Concentration | Reference |
| Tangerine Peel | Oil | up to 500 ppm | |
| Pears | Fruit | Low levels detected | |
| Plums | Fruit | Detected as a volatile compound | |
| Grapes | Unripe berries | Present, decreases with ripening | |
| Various Fungi | Volatiles | Detected by HS-SPME-GC-MS |
Biosynthesis of this compound
The primary route for the biosynthesis of this compound is the enzymatic oxidation of polyunsaturated fatty acids, predominantly linoleic acid and arachidonic acid. This process is a key part of the lipoxygenase (LOX) pathway.
The biosynthesis begins with the oxidation of a polyunsaturated fatty acid, such as linoleic acid, by a lipoxygenase enzyme. This reaction introduces a hydroperoxy group, forming a hydroperoxy-octadecadienoic acid (HPODE). This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme, yielding volatile aldehydes, including this compound, and a corresponding oxo-acid.
Experimental Protocols
Quantification of this compound in Edible Oils by HPLC
This protocol details the extraction and quantification of this compound from edible oil samples using high-performance liquid chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
a. Sample Preparation and Extraction:
-
Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.
-
Add 2 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the aldehydes.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Carefully collect the acetonitrile supernatant.
-
Repeat the extraction process two more times with fresh 2 mL portions of acetonitrile.
-
Combine the three acetonitrile extracts.
b. Derivatization:
-
To the combined extract, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid.
-
Incubate the mixture in a water bath at 40°C for 30 minutes to allow for the derivatization reaction to complete.
-
After incubation, cool the solution to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standards of this compound-DNPH derivative of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biosynthesis of this compound from Linoleic Acid
This protocol describes the enzymatic synthesis of this compound from linoleic acid using commercially available lipoxygenase and a crude plant extract containing hydroperoxide lyase.
a. Preparation of Enzyme Solutions:
-
Lipoxygenase (LOX): Prepare a solution of soybean lipoxygenase (Type I-B) in a phosphate buffer (50 mM, pH 7.0).
-
Hydroperoxide Lyase (HPL) Extract: Homogenize fresh plant material known to have HPL activity (e.g., bell pepper, cucumber) in a cold extraction buffer (e.g., 100 mM phosphate buffer, pH 6.5, containing protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude HPL extract.
b. Enzymatic Reaction:
-
In a reaction vessel, dissolve linoleic acid in the phosphate buffer (50 mM, pH 7.0) to a final concentration of 1-5 mM. A small amount of a non-ionic detergent (e.g., Tween 20) can be added to aid in solubilization.
-
Initiate the first reaction by adding the lipoxygenase solution. Incubate at room temperature with gentle stirring for 30-60 minutes. Monitor the formation of the hydroperoxide intermediate by measuring the absorbance at 234 nm.
-
Once the hydroperoxide formation has plateaued, add the crude HPL extract to the reaction mixture.
-
Continue the incubation for another 30-60 minutes to allow for the cleavage of the hydroperoxide and the formation of this compound.
c. Product Analysis:
-
The volatile products, including this compound, can be analyzed directly from the headspace of the reaction vessel using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Alternatively, the reaction mixture can be extracted with an organic solvent (e.g., hexane or diethyl ether), and the extract can be analyzed by GC-MS.
Conclusion
This compound is a significant aroma compound with a complex origin rooted in the oxidative degradation of essential fatty acids. Understanding its natural distribution and the mechanisms of its formation is crucial for food quality control, flavor chemistry, and for researchers investigating the biological roles of lipid peroxidation products. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further scientific inquiry in these areas. The visualization of the biosynthetic and analytical workflows aims to provide a clear and concise overview of the key processes involved in the study of this potent aldehyde.
References
The Role of 2,4-Decadienal in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation, a critical process in cellular damage, generates a variety of reactive aldehydes, among which trans,trans-2,4-decadienal (DDE) is a prominent and highly toxic species. Arising from the oxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acids, DDE is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Its high reactivity stems from the α,β-unsaturated aldehyde structure, which readily forms covalent adducts with cellular macromolecules, leading to protein carbonylation, DNA damage, and disruption of cellular homeostasis.[1][3] This technical guide provides an in-depth overview of the role of 2,4-decadienal in lipid peroxidation, detailing its mechanisms of toxicity, impact on cellular signaling pathways, and methodologies for its study. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge and experimental frameworks to investigate the multifaceted role of this lipid-derived electrophile.
Introduction: this compound and Lipid Peroxidation
The toxicity of DDE is attributed to its electrophilic nature, allowing it to react with nucleophilic groups in proteins, nucleic acids, and lipids. This adduction leads to a condition known as "carbonyl stress," contributing to cellular dysfunction and the pathogenesis of various diseases.
Mechanisms of this compound-Induced Cellular Toxicity
The cellular toxicity of this compound is multifactorial, involving the induction of oxidative and nitrative stress, mitochondrial dysfunction, and the activation of apoptotic and inflammatory signaling pathways.
Induction of Oxidative and Nitrative Stress
DDE treatment has been shown to significantly increase the production of superoxide (O₂⁻) and peroxynitrite (ONOO⁻) in vascular endothelial cells. This is accompanied by an increase in the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase subunits, key enzymes in the production of these reactive species. The resulting oxidative and nitrative stress contributes to endothelial dysfunction and has been linked to the development of hypertension.
Mitochondrial Dysfunction
Mitochondria are primary targets of DDE-induced toxicity. Exposure to DDE leads to a decrease in mitochondrial DNA copy number, ATP synthesis, and mitochondrial membrane potential. It also increases mitochondrial ROS production and the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway. Furthermore, DDE can induce mitochondrial fragmentation and fission by increasing the expression and mitochondrial translocation of the dynamin-1-like protein (DNM1L).
Protein Adduction and Carbonylation
As a reactive electrophile, DDE readily forms covalent adducts with proteins, a process known as carbonylation. This modification can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling. Key protein targets of DDE include Hsp90 and 14-3-3ζ, which are involved in inflammation and tumorigenesis. The interaction of DDE with these proteins can trigger pro-inflammatory responses.
Apoptosis and Inflammation
DDE is a potent inducer of apoptosis. It activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn mediates the apoptotic cascade. DDE exposure leads to an increased Bax/Bcl-2 ratio and the release of cytochrome c, culminating in caspase-3 activation and programmed cell death. In addition to apoptosis, DDE also promotes inflammatory responses by activating the NF-κB signaling pathway and increasing the production of pro-inflammatory cytokines.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: Cytotoxicity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Value | Cell Type | Exposure Time | Reference |
| IC₅₀ | 15.37 μM | HUVECs | 24 hours |
Table 2: Effects of this compound on Blood Pressure and Endothelial Function in Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Endothelium-Dependent Vasorelaxation (%) | Reference |
| Control | 115 ± 3 | 95 ± 2 | |
| DDE (50 mg/kg/day) | 138 ± 4 | 78 ± 3 | |
| DDE (100 mg/kg/day) | 152 ± 5 | 65 ± 4 |
Table 3: Effect of this compound on Oxidative Stress Markers in HUVECs
| Parameter | Control | DDE (10 μM) | DDE (15 μM) | Reference |
| Superoxide Production (RLU/mg protein) | 100 ± 8 | 185 ± 12 | 240 ± 15 | |
| Peroxynitrite Level (fluorescence intensity) | 100 ± 7 | 160 ± 11 | 210 ± 14 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in lipid peroxidation.
Cell Culture and DDE Treatment
Protocol for Culturing Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture: HUVECs are cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
DDE Treatment: A stock solution of trans,trans-2,4-decadienal is prepared in a suitable solvent like DMSO. For experiments, the stock solution is diluted in the cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15 µM). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments. Cells are typically treated for 24 hours before analysis.
Assessment of Oxidative Stress
Protocol for Measuring Superoxide Production
-
DHE Staining: Treat HUVECs with DDE as described above.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM dihydroethidium (DHE) in the dark for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
Apoptosis Assay
Protocol for Quantifying Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat HUVECs with DDE for 24 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Protocol for Analyzing JNK Activation
-
Protein Extraction: After DDE treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Signaling Pathways
Caption: Signaling pathways activated by this compound leading to cellular damage.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion and Future Directions
This compound, a major product of lipid peroxidation, is a highly reactive and cytotoxic molecule that plays a significant role in cellular damage and the pathogenesis of various diseases. Its ability to induce oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation through the modulation of key signaling pathways underscores its importance as a target for therapeutic intervention.
Future research should focus on further elucidating the complete profile of protein targets of DDE through advanced proteomic techniques. A deeper understanding of the specific protein modifications induced by DDE and their functional consequences will be crucial. Furthermore, the development of specific inhibitors that can block the toxic effects of DDE or enhance its detoxification could represent a novel therapeutic strategy for diseases associated with lipid peroxidation and carbonyl stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of the pathological roles of this compound.
References
- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
In Vitro Toxicological Profile of 2,4-Decadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal, an α,β-unsaturated aldehyde, is a lipid peroxidation product commonly found in heated cooking oils and various food products. Its widespread presence raises concerns about its potential toxicity. This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms involving oxidative and endoplasmic reticulum stress. The information is presented to aid researchers, scientists, and drug development professionals in understanding and evaluating the potential risks associated with this compound.
Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects across a range of in vitro models. Studies have reported its toxicity in human endothelial cells, human erythroleukemia cells, and human diploid fibroblasts.[1] The cytotoxic effects are dose- and time-dependent, leading to decreased cell viability and altered cell morphology.[2]
Quantitative Cytotoxicity Data
| Cell Line | Assay | Concentration | Incubation Time | Endpoint | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | LC50 of 9 µM | Not Specified | Cell Viability | [1] |
| Human Vascular Smooth Muscle Cells (SMC) | LDH Release | 50 µM | 24 hours | 48% LDH Leakage | [3] |
| Human Corneal Epithelial (HCE) cells | Not Specified | Dose-dependent | Time-dependent | Decreased cell viability, altered morphology | [2] |
Genotoxicity of this compound
The genotoxic potential of this compound has been investigated in bacterial reverse mutation assays. The compound was found to be non-mutagenic in several strains of Salmonella typhimurium, both with and without metabolic activation.
Mechanisms of Toxicity
The toxic effects of this compound are attributed to its ability to induce oxidative and endoplasmic reticulum (ER) stress, leading to cellular damage and apoptosis.
Oxidative Stress
Exposure to this compound leads to an increase in intracellular reactive oxygen species (ROS) production. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce ER stress, as evidenced by the increased expression of ER stress-related proteins. Prolonged ER stress can activate apoptotic pathways.
Signaling Pathways
The toxicity of this compound involves the activation of specific signaling pathways, including the JNK and ER stress pathways, which ultimately lead to apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
Protocol:
-
Expose cells to this compound.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize under a microscope. DNA damage is quantified by the length and intensity of the "comet tail."
DCFH-DA Assay for ROS Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.
Visualizations
Caption: Experimental workflow for in vitro toxicological assessment of this compound.
Caption: Proposed signaling pathways involved in this compound-induced cytotoxicity.
References
Metabolic Pathways and Toxicological Profile of 2,4-Decadienal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (DDE) is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids, particularly linoleic acid. It is commonly found in heated cooking oils and various food products. Due to its electrophilic nature, DDE can interact with cellular macromolecules, leading to a range of toxicological effects. Understanding the metabolic fate and the molecular pathways affected by DDE is crucial for assessing its impact on human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolic pathways involving 2,4-Decadienal, its toxicological implications, and detailed experimental protocols for its study.
Metabolic Pathways of this compound
The biotransformation of this compound in vivo primarily proceeds through two main pathways: oxidation and conjugation with glutathione (GSH).[1][2] These pathways serve to detoxify DDE and facilitate its excretion.
Oxidation Pathway
Glutathione Conjugation Pathway
A major detoxification pathway for electrophilic compounds like this compound is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde, forming a stable conjugate. This initial GSH adduct can be further metabolized through the mercapturic acid pathway, leading to the formation of a cysteine conjugate. In the case of this compound, this pathway ultimately yields cysteine-conjugated 2,4-decadien-1-ol, which has been identified as a major urinary metabolite. The reduction of the aldehyde group to an alcohol is also a key step in this pathway.
Toxicological Effects and Signaling Pathways
The reactivity of this compound allows it to interact with various cellular components, leading to oxidative stress, inflammation, and apoptosis. These effects are mediated through the modulation of key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.
Induction of Inflammatory Responses
This compound has been shown to induce inflammatory responses in various cell types. This is achieved through the activation of the JNK and NF-κB signaling cascades. Activation of these pathways leads to the increased expression of pro-inflammatory cytokines. Proteomic studies have identified heat shock protein 90 (Hsp90) and 14-3-3ζ as direct protein targets of DDE, and these interactions are implicated in its pro-inflammatory effects.
Apoptosis Induction
Exposure to this compound can trigger programmed cell death, or apoptosis. This process is also mediated by the JNK signaling pathway. The sustained activation of JNK in response to cellular stress, such as that induced by DDE, is a key event in the initiation of the apoptotic cascade.
Quantitative Data Summary
| Analyte | Matrix | Concentration Range | Reference |
| trans,trans-2,4-Decadienal | Uncured Pork | 0.69 ± 0.16 mg/kg | |
| trans,trans-2,4-Decadienal | Oil of Tangerine Peel | up to 500 ppm | |
| trans,trans-2,4-Decadienal | Rancid Peanut Butter | > 17 ppm |
Enzyme Kinetic Parameters (General for relevant enzymes)
| Enzyme | Substrate | Km | Vmax | Reference |
| Human Mitochondrial ALDH (ALDH-2) | Acetaldehyde | Low µM range | - | |
| Human Cytosolic ALDH (ALDH-1) | Decanal | 2.9 ± 0.4 nM | - | |
| Glutathione S-Transferase | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min per mg of GST |
Note: Specific kinetic data for this compound with these enzymes is limited in the available literature.
Mandatory Visualizations
Caption: Metabolic pathways of this compound.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Quantification of this compound Metabolites in Urine by LC-MS/MS
Objective: To quantify the major metabolites of this compound (2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol) in urine samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analytes).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the metabolites with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for each analyte and the internal standard. For example, for 2,4-decadienoic acid, one might monitor the transition from the parent ion [M+H]+ to a characteristic fragment ion.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the metabolites in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Caption: Experimental workflow for LC-MS/MS quantification.
In Vitro Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the activity of GST in catalyzing the conjugation of this compound with glutathione.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH) solution: 100 mM in water.
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (for a standard assay): 100 mM in ethanol.
-
This compound solution: Prepare a stock solution in a suitable solvent like ethanol.
-
Enzyme solution: Purified GST or a cell/tissue lysate containing GST.
-
-
Assay Procedure (using CDNB as a reference substrate):
-
In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, GSH, and CDNB.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GS-CDNB conjugate.
-
For this compound, a different detection method would be required, such as HPLC to measure the formation of the GSH-DDE adduct.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the specific activity of the enzyme (units per mg of protein). One unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Caption: Experimental workflow for GST activity assay.
Conclusion
This compound is a reactive aldehyde with significant toxicological potential. Its metabolism through oxidation and glutathione conjugation represents key detoxification mechanisms. However, at sufficient concentrations, DDE can overwhelm these protective pathways and induce cellular damage through the activation of stress-related signaling cascades. The experimental protocols provided in this guide offer a framework for the detailed investigation of DDE metabolism and its cellular effects, which is essential for a comprehensive risk assessment and the development of strategies to mitigate its adverse health impacts. Further research is warranted to elucidate the specific enzyme kinetics and to expand the profile of cellular targets of this prevalent dietary and environmental compound.
References
- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Decadienal, an α,β-unsaturated aldehyde, is a significant compound found naturally as a product of lipid peroxidation in various foods and is also utilized as a synthetic flavoring agent.[1][2] Given its widespread human exposure, a thorough evaluation of its genotoxic potential is critical for risk assessment.[1][2] This technical guide provides a comprehensive overview of the genotoxicity studies conducted on this compound. It synthesizes data from key assays, including the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay, presenting quantitative data in structured tables and detailing the experimental protocols. Furthermore, this document includes visualizations of experimental workflows and logical frameworks to facilitate a deeper understanding of the toxicological evaluation process. The collective evidence indicates that this compound is not mutagenic in bacterial systems but shows mixed and equivocal results for inducing chromosomal damage in vivo, warranting a careful consideration of its safety profile.
Data on Genotoxicity Studies
The genotoxic potential of this compound has been evaluated using a standard battery of tests, primarily focusing on gene mutations and chromosomal damage. The National Toxicology Program (NTP) has conducted key studies to assess its safety.[1]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. Studies conducted by the NTP concluded that this compound was not mutagenic in multiple tester strains, both in the presence and absence of metabolic activation (S9 mix).
| Table 1: Summary of Bacterial Reverse Mutation Assay Results for this compound | ||||
| Study ID | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| NTP Study A30973 | S. typhimurium strains TA98, TA100, TA1535, TA1537 | Not specified in summary | With and Without | Negative |
| NTP Study A75903 | S. typhimurium strains TA97, TA98, TA100, TA1535 | Not specified in summary | With and Without | Negative |
| NTP TOX-76 Summary | Several strains of S. typhimurium | Not specified in summary | With and Without | Negative |
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus. The results for this compound in this assay have been mixed and are considered equivocal. Acute tests in rodents have yielded conflicting results depending on the species, administration protocol, and dose.
| Table 2: Summary of In Vivo Micronucleus Assay Results for this compound | |||||||
| Study ID | Species / Strain | Tissue | Route of Administration | Dose(s) | Sampling Time | Endpoint | Result |
| NTP TOX-76 | Male F344/N Rats | Bone Marrow | Intraperitoneal Injection (single) | Not Specified | Not Specified | Micronucleated Erythrocytes | Positive (no confirmatory trial conducted) |
| NTP TOX-76 | Male B6C3F1 Mice | Bone Marrow | Intraperitoneal Injection (three) | Not Specified | Not Specified | Micronucleated Erythrocytes | Negative |
| NTP TOX-76 | Male B6C3F1 Mice | Bone Marrow | Intraperitoneal Injection (single) | 600 mg/kg | 48 hours | Micronucleated Polychromatic Erythrocytes (PCEs) | Equivocal (small but statistically significant increase) |
| NTP TOX-76 | Male B6C3F1 Mice | Peripheral Blood | Intraperitoneal Injection (single) | Dose-related | Not Specified | Micronucleated PCEs | Equivocal (increase was insufficient for a positive call) |
| NTP TOX-76 | Male & Female B6C3F1 Mice | Peripheral Blood | Gavage (3 months) | Up to 800 mg/kg | Post-treatment | Micronucleated Normochromatic Erythrocytes (NCEs) | Negative |
Other Genotoxicity-Related Findings
While standard regulatory assays provide a framework for assessment, mechanistic data reveals that this compound can interact with DNA. It is capable of reacting with nucleosides, such as 2'-deoxyguanosine, to form DNA adducts. The formation of such adducts is a potential mechanism that could lead to mutations if not properly repaired by the cell.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. The following sections describe the general protocols for the key assays cited.
Bacterial Reverse Mutation Assay Protocol (Ames Test)
This assay is typically conducted following OECD Guideline 471.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA97) is used, which are specifically designed to detect different types of point mutations (frameshift or base-pair substitutions).
-
Metabolic Activation: Each strain is tested with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This system mimics mammalian metabolism to detect chemicals that become mutagenic after biotransformation.
-
Exposure: In the plate incorporation method, the tester strains, the test chemical at various concentrations, and the S9 mix (if required) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring and Evaluation: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background (negative control) and this increase is reproducible.
In Vivo Micronucleus Assay Protocol
This assay is performed according to OECD Guideline 474 to assess clastogenicity and aneugenicity.
-
Animal Model: Laboratory rodents, typically mice (e.g., B6C3F1) or rats (e.g., F344/N), are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection. The dosing regimen can be a single treatment or multiple treatments over consecutive days. Doses are selected based on preliminary toxicity studies to include a maximum tolerated dose (MTD).
-
Sample Collection:
-
Bone Marrow: At appropriate intervals after the final treatment (e.g., 24 and 48 hours), animals are euthanized. The bone marrow is flushed from the femurs or tibias.
-
Peripheral Blood: Blood samples are collected, typically from the tail vein, at similar time points.
-
-
Slide Preparation: The collected cells are centrifuged, and smears are prepared on glass slides. The slides are fixed and stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.
-
Evaluation: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
Visualizations: Workflows and Logical Relationships
Diagrams are provided to illustrate the decision-making process in genotoxicity assessment and the workflow of a key in vivo experiment.
References
A Historical Literature Review of 2,4-Decadienal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal, a reactive α,β-unsaturated aldehyde, has been a subject of scientific inquiry for decades, primarily due to its significant impact on the flavor and aroma of various foods and its role as a product of lipid peroxidation. Initially identified as a key flavor compound, research has expanded to uncover its biological activities, including cytotoxic, genotoxic, and signaling effects. This technical guide provides a comprehensive historical review of the research on this compound, detailing its discovery, synthesis, analytical determination, and biological implications.
Historical Perspective: Discovery and Early Research
The recognition of this compound is intrinsically linked to the study of food chemistry and the investigation of flavors and off-flavors that develop during the processing and storage of fat-containing foods.
Mid-20th Century: The Dawn of Flavor Chemistry The first identification of this compound is reported to have occurred in the mid-20th century during investigations into the volatile components of heated vegetable oils and other thermally processed foods.[1] Early research in flavor chemistry, such as the work conducted at the USDA's Western Regional Research Center starting in the 1940s, laid the groundwork for identifying key aroma compounds.[2] These early studies were driven by the need to understand and control the flavor stability of processed foods.
Association with Lipid Peroxidation It was established that this compound is a significant product of the autoxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils.[1][3] This understanding was crucial in explaining the development of "deep-fried" or "rancid" flavors in foods. Landmark research in the latter half of the 20th century solidified the connection between lipid oxidation and the formation of volatile aldehydes, with this compound being a prominent example.
Synthesis and Chemical Properties
The ability to synthesize this compound has been crucial for its use as a flavor and fragrance ingredient and for conducting toxicological and biological studies.
Chemical Synthesis One of the earliest and most common methods for the industrial production of this compound is the condensation of hexaldehyde with crotonaldehyde.[3] Over the years, several other synthetic routes have been developed, including:
-
The oxidation of linoleic acid under the action of lipoxidase.
-
A multi-step process starting from 2-octenal and pyridine.
-
Reaction of a Grignard reagent from 1-methoxy-1-butene-3-yne with hexanal.
Chemical Properties (E,E)-2,4-Decadienal is the most common isomer. It is a pale yellow liquid with a characteristic fatty, oily, or deep-fried aroma. At lower concentrations, it can have a citrus-like scent. Key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C10H16O |
| Molar Mass | 152.23 g/mol |
| CAS Number | 25152-84-5 |
| Boiling Point | 227.73 °C |
| Density | 0.857 g/cm³ |
Analytical Methodologies: A Historical Progression
The detection and quantification of this compound have evolved significantly with advancements in analytical instrumentation.
Early Methods Early methods for the identification of aldehydes in food were often based on classical wet chemistry techniques, such as colorimetric reactions using reagents like Tollen's reagent or 2,4-dinitrophenylhydrazine (DNPH). These methods, while foundational, lacked the specificity and sensitivity of modern techniques.
Gas Chromatography (GC) The advent of gas chromatography (GC) in the mid-20th century revolutionized flavor analysis. Early applications of GC allowed for the separation of volatile compounds from complex food matrices. The coupling of GC with mass spectrometry (GC-MS) provided a powerful tool for the definitive identification of this compound in various food products and biological samples.
High-Performance Liquid Chromatography (HPLC) High-performance liquid chromatography (HPLC) has also been widely used for the analysis of this compound, often after derivatization with DNPH to enhance UV detection. This method is particularly useful for quantifying this compound in edible oils and can serve as an indicator of lipid oxidation.
Biological Activities and Toxicological Profile
Research into the biological effects of this compound has revealed a range of activities, from cytotoxicity to the modulation of cellular signaling pathways.
Quantitative Toxicological Data
Numerous studies have investigated the toxicity of this compound, primarily in animal models. The following tables summarize key quantitative data from these studies.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route | Dose | Observation |
| Rat | Gavage | 3600 mg/kg | All animals found dead or sacrificed moribund by day 3. |
| Mouse | Gavage | 3600 mg/kg | All animals found dead or sacrificed moribund by day 9. |
| Rat | Gavage | 1200 mg/kg | Ulceration of the forestomach. |
| Mouse | Gavage | 1200 mg/kg | Ulceration of the forestomach. |
Table 2: Sub-chronic Toxicity of this compound in Rodents (3-Month Study)
| Species | Route | Dose | Observation |
| Rat (Male) | Gavage | 400 mg/kg | Significantly lower mean body weights. |
| Rat (Male & Female) | Gavage | 800 mg/kg | Significantly lower mean body weights. |
| Mouse (Male) | Gavage | 800 mg/kg | Significantly lower mean body weights. |
| Rat & Mouse | Gavage | - | Increased incidences of forestomach lesions. |
Cellular and Molecular Effects
Oxidative Stress this compound is a known inducer of oxidative stress. Studies have shown that it can lead to an increase in reactive oxygen species (ROS) production and a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) in cells.
Apoptosis this compound has been demonstrated to induce apoptosis (programmed cell death) in various cell types. This process is often mediated by the activation of specific signaling pathways.
Inflammation The compound has also been shown to possess pro-inflammatory properties, stimulating the production of inflammatory cytokines.
Signaling Pathways Modulated by this compound
This compound can modulate several key cellular signaling pathways, leading to its observed biological effects.
JNK-Mediated Apoptosis One of the well-characterized pathways activated by this compound is the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2,4-Decadienal in Edible Oils Using HPLC
Introduction
2,4-Decadienal is a key secondary oxidation product of linoleic acid, an omega-6 fatty acid prevalent in many edible oils.[1] Its presence and concentration are significant indicators of lipid peroxidation, which can lead to off-flavors and the formation of potentially toxic compounds in oils, particularly when subjected to heating, such as in frying.[2] Accurate quantification of this compound is crucial for quality control in the food industry and for health risk assessment. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.[3] This document provides detailed application notes and protocols for the quantification of this compound in edible oils using a reversed-phase HPLC (RP-HPLC) method coupled with UV-Vis detection after derivatization.
Principle
The quantification of this compound in the complex matrix of edible oils typically involves a multi-step process. First, the analyte is extracted from the oil sample. Due to the low concentration and to enhance detection sensitivity, this compound is then derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector. The derivatized sample is then analyzed by RP-HPLC, where the this compound-DNPH derivative is separated from other components and quantified by comparing its peak area to a calibration curve prepared from standards.
Experimental Protocols
1. Sample Preparation: Extraction and Derivatization
This protocol is based on established methods involving solvent extraction followed by derivatization with DNPH.
-
Materials and Reagents:
-
Edible oil sample
-
Acetonitrile (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile)
-
p-Toluenesulfonic acid (catalyst) (optional)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Procedure:
-
Weigh approximately 0.1 g of the edible oil sample into a centrifuge tube.
-
Add 2 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 3 minutes to extract the this compound from the oil into the acetonitrile phase.
-
Repeat the extraction step two more times, collecting the acetonitrile extracts.
-
Combine the acetonitrile extracts.
-
To the combined extract, add an appropriate volume of the DNPH solution.
-
If used, add a catalytic amount of p-toluenesulfonic acid.
-
Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete.
-
After incubation, allow the solution to cool to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (for the DNPH derivative)
-
-
Calibration:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
Derivatize each calibration standard using the same procedure as the oil samples.
-
Inject the derivatized standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.
-
-
Quantification:
-
Inject the prepared oil sample extract into the HPLC system.
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time obtained from the standards.
-
Determine the peak area of the analyte in the sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis at 360 nm |
Table 2: Method Validation Data
| Parameter | Result | Reference |
| Linearity (r²) | > 0.998 | |
| Limit of Detection (LOD) | 15 nmol/L | |
| Limit of Quantification (LOQ) | 50 nmol/L | |
| Accuracy (Recovery) | 96 - 109% | |
| Precision (RSD) | < 10% |
Table 3: Reported Concentrations of this compound in Edible Oils
| Edible Oil | Condition | Concentration Range | Reference |
| Sunflower Oil | Frying | 0.3 - 119.7 mg/kg | |
| Cottonseed Oil | Frying | 13.3 - 92.7 mg/kg | |
| Palm Oil | Frying | 4.1 - 44.9 mg/kg | |
| Vegetable Cooking Fats | Frying | 2.0 - 11.3 mg/kg | |
| Soybean Oil | Heated at 180°C | Levels increase with heating time | |
| Corn Oil | Heated at 180°C | Levels increase with heating time |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in edible oils.
Caption: Factors influencing this compound formation and its quantification.
References
GC-MS Analysis of 2,4-Decadienal Isomers: A Detailed Protocol for Researchers
For Immediate Release
A comprehensive guide for the separation and identification of 2,4-Decadienal isomers using Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for researchers, scientists, and professionals in drug development and food science. This application note provides detailed methodologies, data presentation in structured tables, and a visual workflow to ensure accurate and reproducible results.
This compound is a key volatile compound found in a variety of foods and is a significant contributor to the aroma of many cooked products. It exists as four primary geometric isomers: (E,E)-2,4-Decadienal, (E,Z)-2,4-Decadienal, (Z,E)-2,4-Decadienal, and (Z,Z)-2,4-Decadienal. The isomeric form can significantly influence the sensory properties and biological activity of the compound. Therefore, a robust analytical method to separate and identify these isomers is crucial for quality control, flavor chemistry, and toxicological studies.
Experimental Protocols
This section details the necessary steps for the analysis of this compound isomers, from sample preparation to data acquisition.
Sample Preparation
The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix.
For Liquid Samples (e.g., cooking oils, flavor extracts): A simple dilution with a volatile solvent is typically sufficient.
-
Materials:
-
This compound isomer standard or sample
-
High-purity hexane or methanol
-
Volumetric flasks
-
Micropipettes
-
GC vials with caps and septa
-
-
Procedure:
-
Prepare a stock solution of the sample by accurately weighing a known amount and dissolving it in a specific volume of hexane or methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard or sample solution with a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
Transfer the final diluted sample into a 2 mL GC vial and cap it securely.
-
For Solid or Semi-Solid Samples (e.g., food products): Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile compounds.
-
Materials:
-
SPME fiber assembly (e.g., 75µm Carboxen/Polydimethylsiloxane (CAR/PDMS))
-
Heated agitator
-
GC vials with magnetic screw caps and septa
-
-
Procedure:
-
Weigh a known amount of the homogenized sample (e.g., 0.3 g) into a headspace vial.
-
If necessary, add a small amount of water to create a slurry.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 35 minutes) while agitating.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
GC-MS Parameters
The separation of geometric isomers is highly dependent on the gas chromatography conditions, particularly the column polarity and temperature program. A polar capillary column is recommended for resolving the isomers.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Column | HP-INNOWAX capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar column[1] |
| Carrier Gas | Helium at a constant flow rate of 0.8 mL/min[1] |
| Injector Temperature | 250°C[1] |
| Injection Mode | Splitless or split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature: 40°C, hold for 6 min; Ramp to 100°C at 3°C/min, hold for 5 min; Ramp to 230°C at 5°C/min, hold for 10 min[1] |
| Mass Spectrometer | Agilent 7000D series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C[1] |
| Scan Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The successful separation of this compound isomers will result in distinct peaks in the chromatogram. The retention order of cis/trans isomers is influenced by the polarity of the GC column. On polar columns, trans isomers generally elute before their cis counterparts.
Below is a representative table summarizing the expected quantitative data for the isomers. Note: The exact retention times may vary depending on the specific instrument and slight variations in the analytical conditions.
| Isomer | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (E,E)-2,4-Decadienal | ~35.5 | 152 | 41, 55, 67, 81, 95, 109, 123, 137 |
| (E,Z)-2,4-Decadienal | ~36.0 | 152 | 41, 55, 67, 81, 95, 109, 123, 137 |
| (Z,E)-2,4-Decadienal | ~36.2 | 152 | 41, 55, 67, 81, 95, 109, 123, 137 |
| (Z,Z)-2,4-Decadienal | ~36.5 | 152 | 41, 55, 67, 81, 95, 109, 123, 137 |
The mass spectrum of (E,E)-2,4-Decadienal is characterized by a molecular ion peak at m/z 152. The fragmentation patterns for all isomers are expected to be very similar, making chromatographic separation essential for their individual identification and quantification. The key fragment ions arise from the cleavage of the alkyl chain.
Visualization of the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the logical steps from sample preparation to data analysis.
This detailed protocol and the accompanying information will aid researchers in the successful GC-MS analysis of this compound isomers, contributing to a better understanding of their role in various scientific fields.
References
Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from various matrices.[1] This document provides detailed application notes and protocols for the analysis of 2,4-Decadienal using SPME coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a polyunsaturated aldehyde formed from the peroxidation of lipids and is a significant compound in the fields of food science, as a flavor component, and in biomedical research as a potential biomarker for oxidative stress and an inducer of cellular signaling pathways.[1][2]
Key Considerations for SPME of this compound
Successful analysis of this compound using SPME requires careful optimization of several experimental parameters. The following are critical factors to consider:
-
SPME Fiber Selection: The choice of fiber coating is paramount and is dependent on the polarity and volatility of this compound. Mixed-phase coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are generally recommended for a broad range of volatile compounds, including aldehydes.[1]
-
Extraction Mode: Headspace SPME (HS-SPME) is the most common and recommended mode for volatile compounds like this compound. In this mode, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and prolongs the life of the fiber.[1]
-
Derivatization: To enhance the extraction efficiency and improve the chromatographic performance of aldehydes, a derivatization step is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent that reacts with aldehydes to form more stable and readily extractable oxime derivatives. This can be performed directly on the SPME fiber (on-fiber derivatization).
-
Sample Matrix: The composition of the sample matrix can significantly influence the partitioning of this compound into the headspace and onto the SPME fiber. Factors such as pH, ionic strength (the "salting-out" effect), and the presence of organic matter should be considered and controlled for reproducible results.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and other aldehydes using SPME-GC-MS, compiled from various studies. This data can serve as a benchmark for method development and validation.
| Analyte | SPME Fiber | Derivatization Agent | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Reference |
| This compound | PDMS/DVB | PFBHA (on-fiber) | 0.1 - 100 | 0.026 - 0.044 | 67.1 - 117 | |
| Other Aldehydes (general) | DVB/CAR/PDMS | PFBHA (on-fiber) | Not Specified | Not Specified | Not Specified | |
| Aldehydes (homologous series) | Not Specified | PFBHA (on-fiber) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed protocols for the SPME-GC-MS analysis of this compound. These should be considered as a starting point and may require further optimization based on the specific sample matrix and instrumentation.
Protocol 1: Headspace SPME (HS-SPME) with On-Fiber Derivatization for this compound
This protocol is suitable for the analysis of this compound in aqueous samples, cell culture media, or other liquid matrices.
Materials:
-
SPME fiber assembly with a PDMS/DVB or DVB/CAR/PDMS coating
-
Headspace vials (10 or 20 mL) with PTFE-faced silicone septa
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Sodium chloride (NaCl)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-polydimethylsiloxane)
Procedure:
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
Salting-Out: Add a known amount of NaCl (e.g., to saturation) to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
On-Fiber Derivatization (PFBHA Loading):
-
Expose the SPME fiber to the headspace of a vial containing a PFBHA solution. The conditions for this step (e.g., concentration of PFBHA, exposure time) should be optimized.
-
-
Headspace Extraction:
-
Tightly seal the sample vial.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of this compound in the headspace.
-
Expose the PFBHA-loaded SPME fiber to the headspace of the sample vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the incubation temperature.
-
-
GC-MS Analysis:
-
Retract the fiber into the needle and immediately introduce it into the heated GC injector port for thermal desorption of the derivatized analyte (e.g., 250°C for 2-5 minutes).
-
Separate the analytes on the capillary column using an appropriate temperature program.
-
Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.
Caption: A flowchart illustrating the key steps in the SPME-GC-MS analysis of this compound.
Signaling Pathways of this compound
This compound has been shown to induce cellular responses through various signaling pathways, particularly those related to inflammation and apoptosis.
1. Inflammatory Response Signaling:
This compound can trigger pro-inflammatory responses by activating the JNK and NF-κB signaling pathways.
Caption: Simplified diagram of the JNK and NF-κB signaling pathways activated by this compound.
2. Endothelial Cell Injury and Apoptosis Signaling:
This compound can induce apoptosis in endothelial cells, contributing to vascular endothelial dysfunction. This process is also mediated by the JNK signaling pathway.
Caption: Signaling cascade showing this compound inducing endothelial dysfunction via apoptosis.
3. ERK Signaling Pathway Modulation:
In some biological systems, this compound has been shown to affect the ERK signaling pathway, which is crucial for processes like larval development and metamorphosis in certain marine organisms.
Caption: Pathway illustrating how this compound can modulate the ERK signaling cascade.
References
Application Notes and Protocols for the Derivatization of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the derivatization of 2,4-decadienal, a key analyte in various fields including food science, environmental analysis, and toxicology. Derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of this compound for chromatographic and mass spectrometric analysis.
Introduction to this compound Analysis
This compound is a polyunsaturated aldehyde that is a product of lipid peroxidation.[1] It is a significant compound in the flavor and aroma profile of many cooked foods but is also a marker of oxidative stress and has been implicated in toxicological studies.[2][3] Due to its reactivity and relatively low volatility, direct analysis of this compound can be challenging.[4] Derivatization techniques are employed to convert the aldehyde into a more stable and easily detectable derivative, facilitating accurate and sensitive quantification.
This document outlines three primary derivatization techniques for this compound analysis:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: A highly sensitive method, ideal for trace-level detection.
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV/MS Analysis: A robust and widely used method for the analysis of carbonyl compounds.
-
Cysteamine Derivatization for GC-NPD/MS Analysis: A specific method for the formation of thiazolidine derivatives.
Comparative Quantitative Data
The following table summarizes the quantitative performance of different derivatization techniques for the analysis of aldehydes, including this compound.
| Derivatization Reagent | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages |
| PFBHA | GC-MS | 0.001 nM - 15 nmol/L[2] | 0.003 nM - 50 nmol/L | >0.99 | High sensitivity, thermally stable derivatives, suitable for conjugated aldehydes. |
| DNPH | HPLC-UV | 9.4 µg/mL | 28.5 µg/mL | 0.858 - 0.986 | Robust, well-established method, stable derivatives. |
| Cysteamine | GC-NPD/MS | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound | Simple, specific, fast reaction at neutral pH. |
Experimental Protocols
PFBHA Derivatization for GC-MS Analysis
This protocol is based on the reaction of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative, which is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., isooctane, acetonitrile)
-
Internal Standard (e.g., d16-octanal)
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Protocol:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. For samples, perform an appropriate extraction to isolate the lipid phase containing this compound.
-
Derivatization Reaction:
-
To 1 mL of the sample or standard solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., water or buffer).
-
Add the internal standard.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
-
Extraction of Derivative:
-
After cooling to room temperature, add 1 mL of a non-polar solvent like hexane or isooctane and vortex for 2 minutes.
-
Allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final organic extract into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of the this compound-PFBHA oxime.
-
The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Workflow Diagram:
Caption: PFBHA Derivatization Workflow for this compound.
Chemical Reaction Diagram:
Caption: PFBHA reaction with this compound to form an oxime.
DNPH Derivatization for HPLC-UV/MS Analysis
This protocol describes the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be analyzed by High-Performance Liquid Chromatography with UV or Mass Spectrometric detection.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials with PTFE-lined caps
-
HPLC-UV/MS system
Protocol:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For samples, extract the analyte into acetonitrile.
-
Derivatization Reaction:
-
To 1 mL of the sample or standard solution in a vial, add 1 mL of the DNPH reagent solution.
-
Cap the vial tightly and vortex.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40°C) for 30 minutes for reaction completion.
-
-
Sample Dilution:
-
After the reaction is complete, dilute the sample with an acetonitrile/water mixture to an appropriate concentration for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a C18 reversed-phase column for separation.
-
The mobile phase is typically a gradient of acetonitrile and water.
-
The DNPH-hydrazone derivative can be detected by UV absorbance at approximately 360 nm or by mass spectrometry.
-
Workflow Diagram:
Caption: DNPH Derivatization Workflow for this compound.
Chemical Reaction Diagram:
Caption: DNPH reaction with this compound to form a hydrazone.
Cysteamine Derivatization for GC-NPD/MS Analysis
This protocol involves the reaction of this compound with cysteamine to form a thiazolidine derivative, which can be analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry.
Materials:
-
This compound standard
-
Cysteamine hydrochloride
-
Buffer solution (neutral pH, e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
GC-NPD/MS system
Protocol:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Derivatization Reaction:
-
In a vial, mix the sample or standard with an aqueous solution of cysteamine hydrochloride at a neutral pH.
-
The reaction is typically rapid and can be carried out at room temperature for about 15 minutes.
-
-
Extraction of Derivative:
-
Extract the thiazolidine derivative from the aqueous solution using an organic solvent such as dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-NPD/MS Analysis:
-
Inject the extract into the GC system.
-
The nitrogen-containing thiazolidine derivative can be selectively and sensitively detected by an NPD. Alternatively, MS can be used for identification and quantification.
-
Workflow Diagram:
Caption: Cysteamine Derivatization Workflow for this compound.
Chemical Reaction Diagram:
Caption: Cysteamine reaction with this compound.
Conclusion
The choice of derivatization technique for this compound analysis depends on the specific requirements of the study, including the required sensitivity, the sample matrix, and the available instrumentation. PFBHA derivatization followed by GC-MS is recommended for trace-level analysis due to its high sensitivity. DNPH derivatization with HPLC-UV is a robust and reliable method suitable for a wide range of applications. Cysteamine derivatization offers a specific and rapid alternative for GC-based analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. This compound | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commons.und.edu [commons.und.edu]
Synthesis of Isotopically Labeled 2,4-Decadienal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal is a reactive α,β-unsaturated aldehyde that is formed during the lipid peroxidation of polyunsaturated fatty acids.[1] It is commonly found in cooked foods and has been implicated in various physiological and pathological processes, including inflammatory responses, oxidative stress, and cellular damage.[2][3][4] The availability of high-purity, isotopically labeled this compound standards is crucial for researchers studying its metabolic fate, mechanism of action, and for use as an internal standard in quantitative mass spectrometry-based analyses. This document provides detailed protocols for the chemical synthesis of deuterium and carbon-13 labeled this compound.
Synthesis Overview
The synthesis of isotopically labeled (E,E)-2,4-decadienal can be effectively achieved via a Wittig reaction. This method offers a high degree of control over the stereochemistry of the resulting alkene. The general strategy involves the reaction of an isotopically labeled hexanal with a phosphorus ylide generated from a corresponding phosphonium salt. By using either deuterium-labeled or carbon-13-labeled hexanal, the isotopic label can be incorporated into the final this compound molecule at a specific position.
Experimental Workflow
Caption: General workflow for the synthesis of isotopically labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled (E,E)-2,4-Decadienal (D-2,4-Decadienal)
This protocol describes the synthesis of this compound with deuterium labels on the terminal alkyl chain.
Materials:
-
[D11]-1-Hexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
(Bromomethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Synthesis of [D11]-Hexanal:
-
To a stirred solution of [D11]-1-hexanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain [D11]-hexanal. The crude product is used in the next step without further purification.
-
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change to deep orange/red.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the crude [D11]-hexanal (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[5]
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of Carbon-13 Labeled (E,E)-2,4-Decadienal ([¹³C]-2,4-Decadienal)
This protocol outlines the synthesis of this compound with a ¹³C label in the hexanoyl portion of the molecule.
Materials:
-
[1-¹³C]-Hexanoic acid
-
Lithium aluminum hydride (LAH)
-
Pyridinium chlorochromate (PCC)
-
Other reagents and solvents as listed in Protocol 1.
Procedure:
-
Synthesis of [1-¹³C]-1-Hexanol:
-
In a flame-dried flask under an inert atmosphere, dissolve [1-¹³C]-hexanoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add LAH (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain [1-¹³C]-1-hexanol.
-
-
Synthesis of [1-¹³C]-Hexanal:
-
Follow the oxidation procedure described in Protocol 1, Step 1, using [1-¹³C]-1-hexanol as the starting material.
-
-
Wittig Reaction, Workup, and Purification:
-
Follow the procedures described in Protocol 1, Steps 2-4, using the synthesized [1-¹³C]-hexanal.
-
Characterization:
-
Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and the position of the ¹³C label.
Quantitative Data Summary
The following table summarizes typical (expected) quantitative data for the synthesis of isotopically labeled this compound. Actual yields and isotopic enrichment may vary depending on experimental conditions and the purity of the starting materials.
| Parameter | D-2,4-Decadienal | [¹³C]-2,4-Decadienal |
| Overall Yield | 40-50% | 35-45% |
| Isotopic Enrichment | >98% D | >99% ¹³C |
| Chemical Purity | >97% | >97% |
| Stereoisomeric Ratio (E,E) | >95% | >95% |
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways, primarily related to inflammation and cellular stress. It can induce pro-inflammatory responses through the activation of the JNK and NF-κB signaling pathways. Furthermore, it is known to induce oxidative and endoplasmic reticulum (ER) stress.
This compound Induced Cellular Stress and Inflammatory Signaling
Caption: Signaling pathways activated by this compound leading to cellular stress and inflammation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans, trans-2,4-decadienal (tt-DDE), a composition of cooking oil fumes, induces oxidative stress and endoplasmic reticulum stress in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2,4-Decadienal in Food Flavor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-2,4-Decadienal is a naturally occurring α,β-unsaturated aldehyde that plays a significant role in the flavor profile of a wide variety of foods. It is a potent aroma compound, often associated with the desirable flavors of fried foods, cooked meats, and roasted nuts. However, it can also contribute to off-flavors, particularly in oxidized or stale products. This document provides detailed application notes and protocols for the study of 2,4-decadienal in food flavor research, including its quantification, sensory evaluation, and the elucidation of its formation and degradation pathways.
Data Presentation
Table 1: Concentration of this compound in Various Food Products
| Food Product | Concentration Range | Analytical Method | Reference(s) |
| Tangerine Peel Oil | 500 ppm | Not specified | [1] |
| Uncured Pork | 0.69 ± 0.16 mg/kg | Not specified | [1] |
| Rancid Peanut Butter | > 17 ppm (after 16 weeks of storage) | Not specified | [1] |
| French Fries (deep-fried in sunflower oil) | ~10-11 ppm (65 µmol/kg) | Reversed-Phase HPLC | [2] |
| Sunflower Oil (used for frying) | 0.3–119.7 mg/kg | HPLC | [3] |
| Cottonseed Oil (used for frying) | 13.3–92.7 mg/kg | HPLC | |
| Palm Oil (used for frying) | 4.1–44.9 mg/kg | HPLC | |
| Vegetable Cooking Fats (used for frying) | 2.0–11.3 mg/kg | HPLC |
Table 2: Sensory Thresholds of this compound
| Matrix | Threshold Type | Threshold Value | Reference(s) |
| Water | Odor | 0.07 ppb | Not specified |
| Oil | Flavor | Not specified | Not specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Edible Oils using HPLC
Objective: To quantify the concentration of this compound in edible oil samples. This method is adapted from Sun et al. (2020).
Materials:
-
Acetonitrile (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
(E,E)-2,4-Decadienal standard
-
Edible oil sample
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Weigh 1.0 g of the oil sample into a centrifuge tube.
-
Add 2 mL of acetonitrile.
-
Vortex for 1 minute to extract the aldehydes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the acetonitrile supernatant.
-
Repeat the extraction two more times with 2 mL of acetonitrile each time.
-
Combine the acetonitrile extracts.
-
-
Derivatization:
-
Add an excess of DNPH solution to the combined extract.
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-aldehyde derivatives.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 360 nm
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of (E,E)-2,4-decadienal-DNPH derivative.
-
Calculate the concentration of this compound in the sample based on the peak area from the chromatogram and the calibration curve.
-
Protocol 2: Sensory Evaluation of this compound using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor profile of this compound in a complex food matrix.
Materials:
-
Food sample containing this compound
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)
-
Trained sensory panel (6-12 assessors)
-
Odor-free air supply for the olfactometry port
Procedure:
-
Sample Preparation:
-
Extract the volatile compounds from the food sample using a suitable method (e.g., solid-phase microextraction (SPME), solvent extraction).
-
-
GC-MS/O Analysis:
-
Inject the volatile extract into the GC-MS/O system.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX) is often used for flavor compounds.
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the volatile compounds.
-
-
MS and Olfactometry Detection:
-
The column effluent is split between the mass spectrometer and the olfactometry port.
-
The MS detector identifies the chemical structure of the eluting compounds.
-
Trained panelists sniff the effluent from the olfactometry port and record the odor description and intensity at specific retention times.
-
-
-
Data Analysis:
-
Correlate the sensory data (odor descriptors and intensity) with the mass spectrometry data to identify the compound responsible for each odor perception.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the most potent odorants in the sample.
-
Mandatory Visualizations
Caption: HPLC quantification workflow for this compound.
Caption: GC-O sensory evaluation workflow.
Caption: Formation of this compound from linoleic acid.
Caption: Olfactory signal transduction pathway.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Cell Cultures with 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (DDE) is a reactive α,β-unsaturated aldehyde that is formed during the peroxidation of polyunsaturated fatty acids.[1] It is commonly found in cooked foods and is also generated endogenously through lipid peroxidation of cellular membranes.[1][2] DDE has garnered significant interest in biomedical research due to its diverse biological activities, which include the induction of oxidative stress, inflammation, and apoptosis in various cell types.[2][3] These cellular responses make DDE a molecule of interest for studies related to cardiovascular diseases, inflammatory conditions, and cancer biology.
These application notes provide a comprehensive protocol for the treatment of mammalian cell cultures with 2,4-Decadienal, including methods for assessing cell viability and apoptosis, as well as an overview of the key signaling pathways involved.
Reagent Preparation and Storage
1. This compound Stock Solution
To ensure accurate and reproducible results, it is crucial to prepare and store the this compound stock solution correctly.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for dissolving this compound.
-
Preparation of 100 mM Stock Solution:
-
Warm a vial of this compound to room temperature.
-
Under sterile conditions, dissolve the appropriate amount of this compound in high-quality, sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 15.22 mg of this compound (Molecular Weight: 152.24 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
2. Working Solutions
Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for treating cell cultures with this compound and assessing its effects on cell viability and apoptosis. The provided concentrations and incubation times are starting points and should be optimized for each specific cell line and experimental question.
Protocol 1: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 15, 25, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the existing medium from the wells and replace it with 100 µl of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µl of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest seeded in 6-well plates
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells.
-
Collect both the floating and adherent cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a new tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µl of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound on different cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 10, 15 µM | 24 hours | Reduced cell viability, induced apoptosis |
| Human Bronchial Epithelial Cells (BEAS-2B) | 0.1, 1 µM | 45 days | Increased cell proliferation |
| Human Bronchial Epithelial Cells (BEAS-2B) | > 10 µM | 48 hours | Acute cytotoxicity |
| RAW 264.7 Macrophage Cells | 1 µM | 24 hours | Increased pro-inflammatory cytokine production |
Table 2: IC50 Values of this compound
| Cell Line | IC50 Value | Incubation Time |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 15.37 µM | 24 hours |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for this compound treatment.
This compound Induced JNK-Mediated Apoptosis Signaling Pathway
Caption: JNK-mediated apoptosis pathway.
This compound Induced NF-κB Inflammatory Signaling Pathway
Caption: NF-κB inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2,4-Decadienal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation of polyunsaturated fatty acids, notably linoleic acid. It is commonly found in cooked foods, particularly those fried in vegetable oils, and is a component of cooking oil fumes.[1][2] Due to its potential toxicity and role in oxidative stress-related pathologies, sensitive and reliable analytical methods are crucial for the detection and quantification of its metabolites in biological matrices. These application notes provide detailed protocols for the analysis of the primary metabolites of this compound: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol.[1][2]
Metabolic Pathways of this compound
The biotransformation of trans,trans-2,4-decadienal (tt-DDE) in vivo proceeds via two main pathways[1]:
-
Oxidation: The aldehyde group of tt-DDE is oxidized to a carboxylic acid, forming 2,4-decadienoic acid. This process primarily occurs in liver cells.
-
Glutathione (GSH) Conjugation: tt-DDE undergoes conjugation with glutathione, followed by the breakdown of the GSH moiety and reduction of the aldehyde group. This pathway results in the formation of cysteine-conjugated 2,4-decadien-1-ol and occurs in both liver and lung cells. Cysteine-conjugated 2,4-decadien-1-ol is a potential biomarker for assessing exposure to tt-DDE.
Analytical Methods
The primary analytical techniques for the detection and quantification of this compound metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS is well-suited for the analysis of the polar and thermally labile metabolites, 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol, in biological fluids like urine and plasma.
GC-MS can also be employed, particularly for the parent compound and less polar metabolites. However, derivatization is often required to improve the volatility and thermal stability of the analytes.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analytical methods described.
| Analyte | Method | Matrix | Derivatization | LOD | LOQ | Reference |
| Carbonyls | HPLC-UV | Aqueous | DNPH | 0.79 nmol L⁻¹ (Hexanal) | - | |
| Carbonyls | GC-MS | Blood | PFBHA (on-fiber) | 0.006 nM (Hexanal) | - | |
| 4-HNE | GC-MS | Urine | PFBHA (SBSE) | 22.5 pg mL⁻¹ | 75 pg mL⁻¹ |
LOD: Limit of Detection, LOQ: Limit of Quantification, DNPH: 2,4-dinitrophenylhydrazine, PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, SBSE: Stir bar sorptive extraction, 4-HNE: 4-hydroxynonenal (a related lipid peroxidation product).
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is adapted from methodologies used for metabolomic profiling of urine.
1. Sample Preparation (Urine)
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of 2% acetonitrile in water (v/v) containing an appropriate internal standard.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters ACQUITY H-class or equivalent.
-
Column: Waters HSS C18 (3.0 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Gradient:
-
0-1 min: 2% B
-
1-3 min: 2-55% B
-
3-8 min: 55-100% B
-
8-13 min: 100% B
-
13-13.1 min: 100-2% B
-
13.1-18 min: 2% B
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., LTQ-Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Full scan for metabolite identification and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
3. Analyte-Specific MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,4-Decadienoic Acid | To be determined empirically | To be determined empirically | To be determined empirically |
| Cysteine-conjugated 2,4-decadien-1-ol | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z values for precursor and product ions should be determined by infusing pure standards of the metabolites.
Protocol 2: GC-MS Analysis of Aldehydes in Plasma with PFBHA Derivatization
This protocol is based on established methods for aldehyde analysis in biological fluids using GC-MS and PFBHA derivatization.
1. Sample Preparation (Plasma)
-
Thaw frozen plasma samples on ice.
-
To 30 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Perform a sequential solvent extraction:
-
Add 1 mL of an ice-cold acetonitrile:isopropanol:water (3:3:2, v/v/v) mixture.
-
Vortex thoroughly and centrifuge.
-
Collect the supernatant.
-
Re-extract the pellet with 500 µL of an acetonitrile:water (1:1, v/v) mixture.
-
Vortex, centrifuge, and collect the supernatant.
-
-
Pool the supernatants and evaporate to dryness under a vacuum concentrator at 4°C.
2. PFBHA Derivatization
-
To the dried extract, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer).
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane to extract the PFB-oxime derivatives.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 3: Sample Preparation from Tissue
This protocol provides general guidelines for preparing tissue samples for metabolomics analysis.
1. Tissue Collection and Freezing
-
Excise the tissue of interest as quickly as possible to minimize metabolic changes.
-
Place the tissue in an aluminum foil boat with the cutting surface facing down.
-
Immediately snap-freeze the tissue by immersing the boat in liquid nitrogen for 15-30 seconds, until the tissue turns white.
-
Store the frozen tissue at -80°C until further processing.
2. Tissue Homogenization and Extraction
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol) using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
The subsequent steps (e.g., drying, reconstitution, derivatization) will depend on the chosen analytical platform (LC-MS/MS or GC-MS) as described in the protocols above.
Synthesis of Standards
For accurate quantification, pure analytical standards of the metabolites are required.
-
2,4-Decadienoic acid can be synthesized by the oxidation of this compound.
-
Cysteine-conjugated 2,4-decadien-1-ol synthesis is more complex and involves the reaction of this compound with N-acetyl-L-cysteine followed by reduction and deacetylation. The synthesis should be confirmed by NMR and mass spectrometry.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the detection and quantification of this compound metabolites in various biological matrices. The choice of method will depend on the specific research question, the available instrumentation, and the target analytes. Careful sample preparation and the use of appropriate standards are critical for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
overcoming instability of 2,4-Decadienal during sample prep
Welcome to the technical support center for handling 2,4-Decadienal. This highly reactive α,β-unsaturated aldehyde is a significant marker for lipid peroxidation and a key aroma compound, but its inherent instability poses considerable challenges during sample preparation and analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in my samples?
A1: The instability of this compound is rooted in its chemical structure, which features a reactive aldehyde group and two conjugated double bonds. This makes it highly susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to form 2,4-decadienoic acid, especially in the presence of oxygen, light, or metal ions.[1][2] It is a secondary product of lipid oxidation and can be further attacked by peroxy radicals.[3]
-
Retro-Aldol Condensation: In aqueous environments, this compound can undergo a water-mediated retro-aldol condensation. This reaction breaks it down into smaller, more volatile aldehydes like 2-octenal and ethanal.[3][4] This process is significantly accelerated by heat but can occur independently of oxygen.
-
Michael Addition: As an α,β-unsaturated aldehyde, the carbon-carbon double bond is electrophilic. It can readily react with nucleophiles found in biological matrices, such as the thiol groups of cysteine residues in proteins, leading to the formation of adducts and a subsequent loss of the free analyte.
-
Polymerization: Like many unsaturated aldehydes, it can undergo self-polymerization reactions.
Q2: What are the common signs of this compound degradation in my analytical workflow?
A2: Degradation can manifest in your analytical results in several ways:
-
Low or No Recovery: The measured concentration of this compound is significantly lower than expected or becomes undetectable.
-
Poor Reproducibility: You observe high variability in results across replicate samples.
-
Appearance of Unknown Peaks: New peaks corresponding to degradation products (e.g., hexanal, 2-octenal) may appear in your chromatogram.
-
Poor Peak Shape: In gas or liquid chromatography, you may observe peak tailing or fronting, which can indicate interactions with the analytical system that are exacerbated by the aldehyde's reactivity.
Q3: How can I minimize the degradation of this compound during sample collection and storage?
A3: Proper sample handling from the very beginning is critical for preserving this compound:
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Rapid Processing: Process samples as quickly as possible after collection. When possible, perform extractions and derivatization steps on ice to minimize thermal degradation.
-
Low-Temperature Storage: For long-term storage, samples should be kept at ultra-low temperatures, such as -80°C, to dramatically slow down chemical reactions. Stock solutions of this compound are often recommended to be stored at -80°C for up to 6 months.
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) to the sample or extraction solvent can effectively inhibit oxidative degradation. TBHQ has been shown to be particularly effective at retarding the formation of this compound in oils during storage.
-
Inert Atmosphere: If feasible, handle and store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Control pH: The stability of aldehydes can be pH-dependent. Degradation of similar aldehyde-cysteine adducts is slower at a neutral pH (e.g., 6.0) compared to an acidic beer pH (e.g., 4.4). While this compound's specific pH optimum requires empirical testing, avoiding strongly alkaline conditions is advisable as they can promote degradation.
Q4: What is the most effective strategy to stabilize this compound for analysis?
A4: Derivatization is the most robust and widely accepted strategy. This process involves chemically modifying the reactive aldehyde group to form a more stable, less reactive, and often more volatile derivative that is suitable for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).
Q5: Which derivatization reagent is best for this compound?
A5: The choice of reagent depends on your analytical method:
-
For GC-MS Analysis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is the most common and effective reagent. It reacts with the aldehyde to form a stable and volatile PFBHA-oxime derivative, which has excellent properties for GC separation and high sensitivity for mass spectrometric detection.
-
For HPLC-UV Analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a classic choice. It reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative, which is brightly colored and can be readily detected by a UV detector.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Degradation during storage or processing. | Immediately freeze samples at -80°C post-collection. Minimize freeze-thaw cycles. Process samples on ice and add an antioxidant like BHT or TBHQ to the collection/extraction solvent. |
| Incomplete derivatization reaction. | Optimize derivatization conditions: reaction time, temperature, and reagent concentration. Ensure the pH of the reaction mixture is optimal (for PFBHA, a slightly acidic to neutral pH is generally preferred). | |
| Loss of analyte during extraction. | Evaluate the efficiency of your extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Ensure solvent choices are appropriate. For volatile compounds, consider headspace solid-phase microextraction (SPME) with on-fiber derivatization. | |
| Poor Chromatographic Peak Shape | Analyte interaction with the GC column or inlet. | Ensure the GC system is clean and well-maintained. Use a deactivated inlet liner. Confirm that the derivatization reaction has gone to completion, as underivatized aldehyde is highly active. |
| Co-elution with interfering compounds from the matrix. | Optimize the temperature program of the GC or the gradient of the HPLC to improve separation. Consider a sample cleanup step using solid-phase extraction (SPE) prior to derivatization. | |
| Inconsistent/Irreproducible Results | Variable degradation between samples. | Standardize the entire workflow from collection to analysis. Ensure consistent timing for each step, especially incubation periods and temperature exposure. Keep all samples on ice. |
| Instability of calibration standards. | Prepare fresh calibration standards from a stock solution stored at -80°C. Dilute standards immediately before use. | |
| Presence of Unexpected Peaks | Analyte degradation. | Peaks corresponding to hexanal, 2-octenal, or other breakdown products may be present. Improve sample handling as described above (lower temperature, antioxidants, rapid processing). |
| Byproducts from the derivatization reaction. | Optimize the amount of derivatizing reagent to avoid excess reagent peaks. Include a cleanup step after derivatization if necessary. |
Section 3: Data Summary
Quantitative data from published studies highlight the instability of this compound and its prevalence in certain matrices.
Table 1: Stability of this compound in Canola Oil During Storage
Data sourced from a study on the storage stability of canola oil over 16 weeks.
| Condition | Antioxidant Added | This compound Concentration |
| Fresh Oil (Control) | None | Not Found |
| 16 Weeks Storage (Clear Bottle) | None | > 17 ppm |
| 16 Weeks Storage (Clear Bottle) | BHT/BHA/Citric Acid (200 ppm) | > 10-fold increase |
| 16 Weeks Storage (Clear Bottle) | TBHQ (200 ppm) | 1.7 - 3.5 ppm |
| ** |
Table 2: Concentration of this compound in Used Frying Oils from Restaurants
Data from a study quantifying this compound in oils used for deep-frying potatoes in Athens, Greece.
| Oil Type | This compound Concentration Range (mg/kg) |
| Sunflower Oil | 0.3 – 119.7 |
| Cottonseed Oil | 13.3 – 92.7 |
| Palm Oil | 4.1 – 44.9 |
| Vegetable Cooking Fats | 2.0 – 11.3 |
| ** |
Section 4: Experimental Protocols
Protocol 1: General Sample Handling and Storage
-
Collection: Collect samples (e.g., biological fluids, oil, tissue) directly into vials containing an antioxidant solution (e.g., 10 mg/mL BHT in methanol) to achieve a final concentration of ~50-100 µg/mL.
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Processing: Process samples as quickly as possible. If extraction is required, use ice-cold solvents and keep tubes in an ice bath.
-
Storage: If immediate analysis is not possible, flush the vial headspace with nitrogen or argon, cap tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Derivatization with PFBHA for GC-MS Analysis
Note: This is a general protocol and may require optimization for specific sample matrices and instrumentation.
-
Sample Preparation: To an aliquot of your sample extract in a clean vial, add an appropriate internal standard (e.g., a deuterated analog).
-
Derivatization:
-
Prepare a fresh solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in HPLC-grade water or buffer).
-
Add 50 µL of the PFBHA solution to the sample extract.
-
Vortex the mixture gently.
-
Incubate at a controlled temperature (e.g., 60°C for 30-60 minutes) to facilitate the reaction. Optimal time and temperature should be determined empirically.
-
-
Extraction of Derivative:
-
After incubation, cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane or ethyl acetate), vortexing, and allowing the layers to separate.
-
Carefully transfer the organic (top) layer containing the stable PFBHA-oxime derivative to a new vial for GC-MS analysis.
-
-
Analysis: Inject the extracted derivative into the GC-MS. The temperature program should be optimized to separate the derivative from other matrix components.
Section 5: Visual Guides
The following diagrams illustrate the key chemical challenges and a recommended experimental workflow for handling this compound.
Caption: Key degradation pathways of this compound.
Caption: Recommended workflow for stabilizing this compound.
References
optimizing extraction efficiency of 2,4-Decadienal from complex matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,4-Decadienal from complex matrices. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your extraction experiments, presented in a question-and-answer format.
Solid-Phase Microextraction (SPME)
Q1: Why am I experiencing low recovery of this compound with SPME?
A1: Low recovery of this compound using SPME can be attributed to several factors:
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Inappropriate Fiber Selection: The choice of SPME fiber coating is critical and depends on the analyte's polarity. For aldehydes like this compound, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended, especially for identifying fatty acid oxidation products.[1] However, for a broader range of volatile compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber might provide a good yield for higher molecular weight aldehydes.[1]
-
Suboptimal Extraction Parameters: Extraction time and temperature significantly impact recovery. Insufficient extraction time will prevent the analyte from reaching equilibrium between the sample headspace and the fiber. Conversely, excessively high temperatures can decrease the partitioning of this compound onto the fiber. Optimization of these parameters for your specific matrix is crucial.
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Matrix Effects: Complex matrices, such as food samples, can contain components like fats and proteins that may interfere with the extraction process. These matrix components can either bind to this compound, reducing its volatility, or compete for adsorption sites on the SPME fiber.
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Fiber Saturation: In samples with high concentrations of this compound or other volatile compounds, the SPME fiber can become saturated, leading to non-linear responses and inaccurate quantification.
Q2: My SPME results for this compound are not reproducible. What are the likely causes?
A2: Poor reproducibility in SPME analysis of this compound can be caused by:
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Inconsistent Sampling Conditions: Variations in sample volume, headspace volume, extraction time, and temperature between samples can lead to significant differences in results.
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Fiber Degradation or Contamination: Repeated use can lead to the degradation of the fiber coating or the accumulation of non-volatile residues, affecting its extraction efficiency. Proper conditioning of the fiber before each batch of experiments and regular inspection for damage are essential.
-
Sample Heterogeneity: In solid or semi-solid matrices, ensuring that each analyzed subsample is representative of the whole is critical for reproducibility. Homogenizing the sample thoroughly before extraction can mitigate this issue.
Solvent Extraction
Q1: What is the best solvent for extracting this compound from an oily matrix?
A1: The choice of solvent is crucial for efficient extraction. For extracting this compound from edible oils, acetonitrile has been shown to be effective.[2] An optimal sample pretreatment method involves extraction with 2 mL of acetonitrile three times.[2] Methanol has also been used for the extraction of this aldehyde from fried potatoes.
Q2: I'm observing degradation of this compound during solvent extraction. How can I prevent this?
A2: this compound is an unsaturated aldehyde and is susceptible to oxidation and degradation, especially at elevated temperatures. To minimize degradation:
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Work at Low Temperatures: Perform the extraction and subsequent solvent evaporation steps at low temperatures.
-
Use an Inert Atmosphere: Blanketing the sample and extracts with an inert gas like nitrogen can help prevent oxidation.
-
Add Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help to stabilize this compound.
Steam Distillation
Q1: Is steam distillation a suitable method for extracting this compound?
A1: Steam distillation is a viable technique for extracting volatile compounds like this compound, particularly from solid or semi-solid matrices like plant materials.[3] It is a solvent-free method that relies on the volatility of the compound of interest.
Q2: What are the critical parameters to control during steam distillation of this compound?
A2: Key parameters for successful steam distillation include:
-
Steam Generation Rate: A consistent and appropriate steam flow is necessary to ensure efficient volatilization of this compound without causing excessive foaming or splashing of the sample.
-
Distillation Time: The duration of the distillation process should be sufficient to ensure the complete recovery of the analyte. This will depend on the sample matrix and the specific apparatus used.
-
Condenser Efficiency: Efficient cooling in the condenser is crucial to ensure that all the volatilized this compound is condensed and collected.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices from which this compound is extracted?
A1: this compound is a common lipid peroxidation product and is frequently found in and extracted from a variety of food matrices, including edible oils (sunflower, cottonseed, palm oil), fried foods (potato chips), cooked meats, and fish.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: To enhance sensitivity, consider the following:
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Derivatization: Derivatizing this compound with a suitable agent can improve its chromatographic behavior and detection. For instance, derivatization with O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) can be used for GC-MS analysis.
-
Extraction Technique: Thin-Film Solid-Phase Microextraction (TF-SPME) has been shown to have a higher extraction efficiency for non-polar compounds like this compound compared to traditional SPME fibers.
-
Instrumental Analysis: Employing a sensitive detector, such as a mass spectrometer (MS), and optimizing the instrument parameters (e.g., injection volume, detector settings) can significantly improve detection limits.
Q3: What quality control measures should I implement during this compound extraction?
A3: To ensure the quality and reliability of your results, incorporate the following QC measures:
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Method Blanks: Analyze a blank sample (a matrix similar to your samples but without the analyte) to check for contamination from solvents, glassware, or the instrument.
-
Spiked Samples: Spike a known amount of this compound standard into a sample matrix to assess the recovery of your extraction method.
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Replicate Analyses: Analyze replicate samples to evaluate the precision and reproducibility of your entire analytical procedure.
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Internal Standards: Use an internal standard, a compound with similar chemical properties to this compound but not present in the sample, to correct for variations in extraction efficiency and instrument response.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Volatile Aldehyde Extraction
| SPME Fiber Coating | Target Aldehydes | Matrix | Key Findings | Reference |
| CAR/PDMS | Fatty acid oxidation products (aldehydes) | Adipose Tissue | Recommended for identifying a greater number of volatile compounds, including low molecular weight hydrocarbons. | |
| DVB/CAR/PDMS | High molecular weight aldehydes, carboxylic acids, esters | Adipose Tissue | Shows high affinity for these compounds. | |
| HLB/PDMS (TF-SPME) | Polar and non-polar odorants | Standard Mixture & Beer | Demonstrated the best performance for a wide range of analytes, especially polar compounds. | |
| PDMS/DVB | Aldehydes in general | Beer | Effective for a range of aldehydes. |
Table 2: Optimized Solvent Extraction Parameters for this compound
| Parameter | Optimized Condition | Matrix | Reference |
| Solvent | Acetonitrile | Edible Oils | |
| Extraction Volume | 2 mL | Edible Oils | |
| Number of Extractions | 3 | Edible Oils | |
| Derivatization Temperature | 40 °C | Edible Oils | |
| Derivatization Time | 30 min | Edible Oils |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
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Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
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Incubation: Place the vial in a heating block or water bath at a pre-determined temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15-30 minutes).
-
Extraction: Introduce the SPME fiber (e.g., CAR/PDMS) into the headspace of the vial and expose it for a defined period (e.g., 30-60 minutes) while maintaining the incubation temperature.
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption.
Protocol 2: Solvent Extraction of this compound from Edible Oil
-
Sample Weighing: Accurately weigh approximately 0.1 g of the oil sample into a centrifuge tube.
-
Solvent Addition: Add 2 mL of acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Supernatant Collection: Carefully collect the upper acetonitrile layer.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh acetonitrile.
-
Combine Extracts: Pool the acetonitrile extracts.
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Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.
Protocol 3: Steam Distillation of this compound
-
Apparatus Setup: Assemble the steam distillation apparatus, including a boiling flask for steam generation, a sample flask, a condenser, and a collection flask.
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Sample Loading: Place the sample material into the sample flask and add a sufficient amount of water.
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Steam Generation: Heat the water in the boiling flask to generate steam.
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Distillation: Pass the steam through the sample material. The steam will carry the volatile this compound over to the condenser.
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Condensation and Collection: The steam and volatilized compounds will condense in the condenser and be collected in the receiving flask.
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Extraction from Distillate: The collected distillate (a mixture of water and this compound) can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the this compound.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Decision tree for troubleshooting low recovery of this compound.
References
troubleshooting peak tailing for 2,4-Decadienal in gas chromatography
Topic: Troubleshooting Peak Tailing for 2,4-Decadienal
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing this compound and other aldehydes by gas chromatography (GC).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is my this compound peak tailing in my GC chromatogram?
Peak tailing for this compound is a frequent challenge that primarily stems from its polar and active nature.[1] The aldehyde functional group is prone to secondary, undesirable interactions with active sites within the GC system, which causes some analyte molecules to be retained longer than others, resulting in an asymmetrical peak shape.[1][2]
The most common causes can be divided into two main categories:
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Chemical Interactions (Adsorption): This is the most common cause for active compounds like aldehydes. It occurs when the analyte interacts with active surfaces in the flow path.[3]
-
Active Sites: Polar silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, column stationary phase, or metal fittings can form hydrogen bonds with the aldehyde.[1]
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Contamination: Non-volatile residues from previous injections can build up at the head of the column, creating new active sites that interact with your analyte.
-
-
Physical Flow Path Disruptions: These issues disrupt the carrier gas flow, affecting all peaks in the chromatogram, not just the active compounds.
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Improper Column Installation: A poor or jagged column cut, or incorrect installation depth in the inlet or detector, can create turbulence and dead volumes.
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System Leaks: Leaks at fittings (e.g., septum, column nuts) disrupt the stability of the carrier gas flow.
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Column Overload: While often associated with peak fronting, injecting too much sample can, in some cases, contribute to tailing.
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Solvent Polarity Mismatch: A significant difference in polarity between this compound, the injection solvent, and the column's stationary phase can lead to poor peak shape.
-
Q2: How can I determine the specific cause of peak tailing?
A systematic approach is the most effective way to diagnose the problem. The first step is to differentiate between a chemical issue and a physical flow path disruption.
Inject a non-polar, inert compound, such as an alkane (e.g., methane, hexane, or butane).
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If the alkane peak shows good, symmetrical shape: The problem is chemical and is related to the activity of this compound interacting with the system. You should focus on the inertness of your flow path.
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If the alkane peak also tails: The problem is likely a physical disruption in the flow path. You should investigate the column installation and check for leaks.
Below is a logical workflow to help diagnose the root cause.
Q3: What are the most effective solutions to eliminate peak tailing for this compound?
Based on your diagnosis, follow the appropriate steps below. Inlet maintenance is often the most critical starting point for active compounds.
Data Presentation
Table 1: Troubleshooting Summary for this compound Peak Tailing
| Symptom | Potential Cause | Recommended Actions |
| Only this compound and other polar analyte peaks are tailing. | Chemical Activity: Interaction with active sites in the inlet or column. | 1. Perform Inlet Maintenance: Replace the liner, septum, and O-ring with new, deactivated parts. 2. Trim Column: Cut 10-20 cm from the column inlet to remove contamination. 3. Use Inert Supplies: Switch to columns and liners specifically designated as "inert" or "MS-grade". |
| All peaks in the chromatogram, including alkanes, are tailing. | Flow Path Disruption: Physical problems with column installation or system integrity. | 1. Reinstall Column: Ensure a clean, 90-degree cut and correct installation depth. 2. Check for Leaks: Use an electronic leak detector at all fittings. 3. Check for Blockages: Inspect the inlet for septum coring or a blocked frit. |
| Peak tailing worsens over time with multiple injections. | Contamination Buildup: Accumulation of non-volatile matrix components in the liner or on the column. | 1. Perform Inlet Maintenance. 2. Trim the Column. 3. Improve Sample Cleanup: Consider adding a sample preparation step (e.g., SPE) to remove matrix components. |
| Peak tailing is present even with a new column and clean inlet. | Method Parameters: Inappropriate solvent, temperature, or flow rate. | 1. Check Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase. 2. Optimize Temperatures: Ensure the inlet temperature is sufficient for rapid vaporization but not so high as to cause degradation. For splitless injection, the initial oven temperature should be ~20°C below the solvent's boiling point. |
Table 2: GC Column Selection Guide for Aldehydes
| Stationary Phase Type | Polarity | Recommended Use for this compound | Example Phases |
| 5% Phenyl-methylpolysiloxane | Low to Mid | A good starting point for general-purpose analysis. Very robust and widely used. | DB-5ms, HP-5ms, Rxi-5ms |
| Mid-Polarity Phases | Intermediate | Can provide better peak shape for polar compounds if low-polarity phases show tailing. | DB-35, DB-1701 |
| Polyethylene Glycol (WAX) | High | Excellent for separating polar compounds like aldehydes, providing good peak shape due to favorable interactions. | DB-WAX, HP-INNOWAX |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Split/Splitless Inlet)
Objective: To replace common consumables that become contaminated or active over time, which is the leading cause of peak tailing for active analytes.
When to Use: As the first step when troubleshooting chemical activity-related peak tailing, or as part of a routine preventative maintenance schedule.
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument controller.
-
Remove Column: Carefully loosen the column nut inside the oven and gently pull the column out of the inlet.
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Disassemble the Inlet: Unscrew the septum nut and remove the septum. Then, carefully remove the inlet liner. An O-ring is often present around the liner and should also be removed.
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Inspect and Clean: Visually inspect the inside of the inlet for any visible residue or debris from the septum (coring). If necessary, clean the metal surfaces with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone).
-
Replace Consumables:
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Inlet Liner: Using clean tweezers, insert a new, deactivated liner of the same type. Avoid touching the liner with bare hands.
-
O-Ring: Place a new O-ring around the top of the liner if required by your instrument model.
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Septum: Install a new, high-quality septum.
-
-
Reassemble and Reinstall: Reinstall the septum nut and tighten it according to the manufacturer's recommendation (do not overtighten). Reinstall the column (see Protocol 2).
-
Leak Check: Turn on the carrier gas, set the inlet to your method's pressure/flow, and perform a thorough leak check using an electronic leak detector.
Protocol 2: GC Column Trimming and Installation
Objective: To remove the contaminated front section of the column and ensure a proper, leak-free connection in the inlet.
When to Use: When peak tailing persists after inlet maintenance, or if retention times have shifted significantly.
Procedure:
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Cool Down and Remove Column: Follow steps 1 and 2 from Protocol 1.
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Trim the Column:
-
Using a ceramic scoring wafer or other appropriate tool, score the column about 10-20 cm from the inlet end.
-
Gently flex the column at the score to create a clean, 90-degree break.
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Inspect the cut with a magnifying tool to ensure it is perfectly flat and free of jagged edges or shards. A poor cut is a major cause of peak tailing.
-
-
Install New Ferrule and Nut: Slide a new column nut and ferrule onto the freshly cut end of the column.
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Set Installation Depth: Set the column to the correct depth for your instrument's inlet. This is a critical step; consult your instrument manual for the exact distance.
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Install and Tighten: Insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by an additional quarter- to half-turn with a wrench. Do not overtighten.
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Condition and Equilibrate: Condition the column briefly according to the manufacturer's instructions to remove any oxygen that entered the system. Allow the system to equilibrate before running a test sample.
References
improving yield and purity of synthetic 2,4-Decadienal
Welcome to the technical support center for the synthesis of 2,4-Decadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is commonly synthesized through several key methods:
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Aldol Condensation: This is a widely used industrial method involving the condensation of hexaldehyde with crotonaldehyde.[1]
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Oxidation of Linoleic Acid: This method produces this compound as a secondary degradation product from the oxidative deterioration of linoleic acid.[1]
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Wittig Reaction: This reaction provides a versatile route for forming the carbon-carbon double bonds in the dienal structure by reacting a phosphorus ylide with an appropriate aldehyde.[2]
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Biocatalytic Methods: Enzymes like lipoxygenase and hydroperoxide lyase can be used to produce this compound from fatty acid precursors such as linoleic or arachidonic acid.[3]
Q2: What are the main challenges in the synthesis and purification of this compound?
A2: Researchers may encounter several challenges, including:
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Low Yield: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.
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Formation of Isomers: The synthesis can result in a mixture of (E,E) and (E,Z) isomers, which may be difficult to separate.
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Side-Product Formation: Undesired byproducts can complicate purification and reduce the purity of the final product. Common byproducts in biocatalytic synthesis include trans-2-hexenal.[3]
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Product Degradation: this compound can be sensitive to heat and may degrade through processes like retro-aldol condensation, especially in the presence of water.
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Purification Difficulties: Separating this compound from unreacted starting materials and byproducts often requires techniques like fractional distillation or column chromatography.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the components of the reaction mixture, including the desired product, starting materials, and any byproducts.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the disappearance of starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively assess the progress of the reaction.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS. |
| - Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed to completion. | |
| - Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Consider using a fresh batch of catalyst. | |
| Side Reactions | - Temperature Control: Maintain a stable and optimal reaction temperature to minimize the formation of side products. |
| - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions. | |
| - Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. Experiment with different catalysts to find one that favors the desired product. | |
| Product Loss During Workup | - Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. |
| - Purification: Minimize losses during purification (e.g., distillation, chromatography) by optimizing the conditions. |
Issue 2: Low Purity (Presence of Impurities)
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Drive the reaction to completion by optimizing reaction time, temperature, and catalyst concentration. |
| - After the reaction, use an appropriate purification method (e.g., fractional distillation, column chromatography) to remove unreacted starting materials. | |
| Formation of Byproducts | - Reaction Conditions: Adjust reaction parameters such as temperature, pressure, and solvent to disfavor the formation of byproducts. |
| - Purification: Employ high-resolution purification techniques. For example, hydrophobic adsorbents like AmberLite FPX66 have been shown to be effective in purifying this compound from biocatalytic reaction mixtures. Elution with ethanol can then be used to recover the purified product. | |
| Isomer Formation | - Stereoselective Synthesis: Employ stereoselective synthetic methods, such as specific Wittig reagents or catalysts, that favor the formation of the desired (E,E)-isomer. |
| - Isomer Separation: If a mixture of isomers is formed, they can sometimes be separated by careful fractional distillation or preparative chromatography. |
Experimental Protocols
Aldol Condensation of Hexanal and Crotonaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
Hexanal
-
Crotonaldehyde
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Catalyst (e.g., sodium hydroxide, potassium hydroxide, or an organic amine)
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Solvent (e.g., ethanol, water)
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Inert gas (e.g., nitrogen or argon)
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Quenching agent (e.g., dilute hydrochloric acid)
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Extraction solvent (e.g., diethyl ether or ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Set up a reaction flask equipped with a stirrer, a condenser, and an inlet for inert gas.
-
Charge the flask with the solvent and the catalyst.
-
Under an inert atmosphere, add hexanal and crotonaldehyde to the reaction mixture. The order and rate of addition may need to be optimized.
-
Control the reaction temperature. The condensation is often carried out at a specific temperature range (e.g., 37-47°C) to control the reaction rate and minimize side products.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and quench the catalyst by adding a dilute acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Wittig Reaction for Alkene Synthesis
This is a generalized protocol for a Wittig reaction.
Materials:
-
Phosphonium salt (e.g., (triphenylphosphoranylidene)acetaldehyde)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Aldehyde or ketone reactant
-
Inert gas (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent
-
Drying agent
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to form the ylide. A color change often indicates ylide formation.
-
Add the aldehyde or ketone reactant dropwise to the ylide solution at a controlled temperature.
-
Allow the reaction to proceed for the optimized time, monitoring by TLC or GC-MS.
-
Quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash and dry the organic layer.
-
Remove the solvent.
-
Purify the product, often by column chromatography to remove the triphenylphosphine oxide byproduct.
Visualizations
Caption: Aldol condensation pathway for this compound synthesis.
References
resolving co-elution issues in 2,4-Decadienal analysis
Technical Support Center: 2,4-Decadienal Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding co-elution issues in the chromatographic analysis of this compound.
Troubleshooting Guide
Question: I am observing a single, broad, or asymmetrical peak where I expect to see this compound. How can I confirm if this is a co-elution issue?
Answer:
Co-elution, where two or more compounds elute from the chromatography column at the same time, can mask the presence of your target analyte and lead to inaccurate quantification.[1] Here are steps to diagnose a potential co-elution problem:
-
Review Peak Shape: A pure compound under optimal conditions should produce a symmetrical, Gaussian-shaped peak. Tailing, fronting, or the appearance of a "shoulder" on your peak of interest can indicate the presence of a co-eluting compound.[1]
-
Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector (for HPLC): A DAD/PDA detector can perform a peak purity analysis by acquiring UV-Vis spectra across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms that the peak is comprised of multiple components.
-
Leverage Mass Spectrometry (MS) Detection (for GC or LC):
-
Check for Consistent Mass Spectra: Examine the mass spectra at different points across the peak. If the peak is pure, the mass spectrum should be consistent throughout. Variations in the spectra indicate the presence of multiple compounds.
-
Extract Specific Ions: Use the MS software to generate extracted ion chromatograms (EICs) for the characteristic ions of this compound (e.g., m/z 81, 152) and any suspected interferences. If these EICs show slightly different retention times, it confirms co-elution.
-
-
Spike the Sample: Inject a known standard of this compound. If the peak shape worsens or a new shoulder appears, it is a strong indication of co-elution with a closely related compound.
Question: What are the common causes of co-elution in this compound analysis and how can I resolve them?
Answer:
Resolving co-elution requires a systematic approach to modifying your chromatographic method. The goal is to alter the "selectivity" of your system—its ability to chemically distinguish between different analytes.[1] The primary factors to adjust are the stationary phase, mobile phase (or temperature program), and sample preparation.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for diagnosing and resolving co-elution issues.
Caption: A troubleshooting workflow for resolving co-elution.
Detailed Methodologies & Experimental Protocols
Gas Chromatography (GC) Method Optimization
Co-elution in GC is often resolved by changing column selectivity or improving peak efficiency.
Issue: Poor separation of this compound from other aldehydes (e.g., hexanal, nonenal) or matrix components.
Protocol 1: Modifying the Temperature Program A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, often improving the separation of closely eluting compounds.
-
Initial Method:
-
Oven: 60°C (1 min hold), ramp at 20°C/min to 240°C.
-
-
Troubleshooting Method:
-
Oven: 60°C (1 min hold), ramp at 5°C/min to 240°C.
-
-
Rationale: A slower ramp rate enhances the separation between compounds with different boiling points and polarities.
Protocol 2: Changing the Stationary Phase Changing the column provides the most significant change in selectivity. For aldehydes, switching between a non-polar and a polar phase is a common strategy.
-
Initial Column: A non-polar DB-5ms (5% phenyl-methylpolysiloxane).
-
Troubleshooting Column: A polar DB-WAX (polyethylene glycol).[2]
-
Rationale: A polar WAX column will retain polar analytes like aldehydes more strongly than a non-polar column, significantly altering elution order and potentially resolving co-eluting peaks.
| Parameter | Non-Polar Column (e.g., DB-5ms) | Polar Column (e.g., DB-WAX) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Polyethylene Glycol (PEG) |
| Separation Principle | Primarily by boiling point | By boiling point and polarity |
| Typical Elution Order | Less volatile compounds elute later | More polar compounds are retained longer |
| Best for... | General screening | Resolving polar isomers or compounds with similar boiling points |
Caption: Comparison of GC column types for aldehyde analysis.
High-Performance Liquid Chromatography (HPLC) Method Optimization
For HPLC, co-elution is typically addressed by modifying the mobile phase or changing the column chemistry. This compound analysis often involves derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to make it detectable by UV-Vis.
Issue: Co-elution of the this compound-DNPH derivative with other carbonyl-DNPH derivatives.
Protocol 3: Adjusting Mobile Phase Strength and Selectivity Changing the organic modifier or the ratio of organic solvent to water can resolve co-eluting peaks.
-
Initial Mobile Phase: 65% Acetonitrile / 35% Water.
-
Troubleshooting Approaches:
-
Change Strength: Adjust the ratio to 60% Acetonitrile / 40% Water to increase retention and potentially improve separation.
-
Change Selectivity: Replace acetonitrile with methanol. A mobile phase of 75% Methanol / 25% Water might provide a similar elution strength but different selectivity, resolving the co-elution.
-
-
Rationale: Acetonitrile and methanol have different polarities and interact differently with both the analyte and the stationary phase, thus altering the separation.
| Mobile Phase Modifier | Polarity Index | Elution Strength (Reversed-Phase) | Selectivity Characteristics |
| Methanol | 5.1 | Weaker | Strong proton donor, interacts well with polar functional groups. |
| Acetonitrile | 5.8 | Stronger | Strong dipole, interacts differently with analytes capable of π-π interactions. |
Caption: Comparison of common reversed-phase HPLC organic modifiers.
Sample Preparation to Remove Interferences
If co-elution is caused by matrix components, improving the sample cleanup procedure is crucial. This is especially relevant for complex matrices like edible oils or biological fluids.
Protocol 4: Solid-Phase Extraction (SPE) for Edible Oils This protocol helps remove fatty acids and other lipids that may interfere with this compound analysis.
-
Sample Loading: Dissolve 1g of oil in 5 mL of hexane. Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and then hexane.
-
Washing: Wash the cartridge with 10 mL of a less polar solvent (e.g., hexane) to elute the bulk lipids while retaining the more polar aldehydes.
-
Elution: Elute the this compound and other aldehydes with a more polar solvent, such as a 90:10 mixture of hexane:diethyl ether.
-
Analysis: Evaporate the eluent and reconstitute the residue in the mobile phase or injection solvent for analysis.
Frequently Asked Questions (FAQs)
Q1: Can I just increase the column length or decrease the particle size to fix co-elution? A1: Increasing column length or decreasing particle size will increase the column's efficiency (resulting in narrower peaks), which can improve resolution. However, if the two compounds have identical retention times (a selectivity issue), increasing efficiency alone will not separate them. The most effective approach is to change the method's selectivity by altering the column chemistry or mobile phase composition.
Q2: My baseline is noisy, and I'm seeing many small "ghost" peaks. Could this be related to my co-elution problem? A2: Yes, a noisy baseline and ghost peaks often indicate system contamination. Contaminants can build up at the head of the column and co-elute with your analytes. Before modifying your method, try cleaning the injector, using a fresh solvent blank, and baking out the column (for GC) to see if the problem resolves.
Q3: What are some compounds that commonly co-elute with this compound? A3: In complex samples, this compound can co-elute with its own isomers (e.g., (2E,4Z)-decadienal), other aldehydes of similar chain length and polarity (e.g., nonenal), or by-products from the sample matrix, such as fatty acids in oil samples.
Q4: When should I consider advanced techniques like GCxGC? A4: If you have exhausted standard optimization techniques (temperature program, column chemistry, flow rate) and still cannot resolve your co-elution, it may be time to consider two-dimensional gas chromatography (GCxGC). This powerful technique uses two columns with different stationary phases to provide significantly enhanced separation capacity, making it ideal for extremely complex samples where co-elution is a persistent issue.
Relationship Between Chromatographic Parameters and Resolution
The following diagram illustrates how fundamental chromatographic parameters influence peak resolution, which is the ultimate goal when tackling co-elution.
Caption: Key chromatographic factors influencing peak resolution.
References
Technical Support Center: Enhancing Sensitivity for Low-Level 2,4-Decadienal Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level 2,4-Decadienal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a reactive α,β-unsaturated aldehyde that is a byproduct of lipid peroxidation, particularly of omega-6 fatty acids like linoleic acid. It is commonly found in heated cooking oils and various food products.[1] Its detection at low levels is crucial due to its potential toxicity, including inducing oxidative stress, inflammatory responses, and apoptosis.[2][3] It is also considered a potential marker for lipid oxidation in food products.[4]
Q2: What are the primary analytical methods for detecting low-level this compound?
The most common methods for sensitive detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods typically require a derivatization step to improve the volatility, stability, and detectability of the analyte.
Q3: Why is derivatization necessary for this compound analysis?
Direct analysis of aldehydes like this compound can be challenging due to their polarity and thermal instability. Derivatization converts the carbonyl group into a more stable and less polar derivative, leading to improved chromatographic peak shape, increased sensitivity, and better reproducibility.
Q4: What are the common derivatizing agents for this compound?
For GC-MS analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent. For HPLC-UV analysis, 2,4-Dinitrophenylhydrazine (DNPH) is the most common choice.
Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound?
The LOD and LOQ for this compound are highly dependent on the analytical method, derivatization agent, sample matrix, and instrument sensitivity. The following tables provide a summary of reported quantitative data for different methodologies.
Data Presentation: Quantitative Method Comparison
Table 1: GC-MS Methods for Aldehyde Detection
| Derivatization Agent | Analyte(s) | Matrix | Method | LOD | LOQ | Reference(s) |
| PFBHA | Hexanal, Heptanal | Human Blood | HS-SPME-GC-MS | 0.005-0.006 nM | - | |
| PFBHA | Formaldehyde, Acetaldehyde | Foods | GC-MS | 1.12-1.35 ng/g | 3.73-4.51 ng/g | |
| PFBHA | C3-C9 Aldehydes | Exhaled Breath | GC-MS | 1 x 10⁻¹² M | 3 x 10⁻¹² M |
Table 2: HPLC-UV Methods for Aldehyde Detection
| Derivatization Agent | Analyte(s) | Matrix | Method | LOD | LOQ | Reference(s) |
| DNPH | This compound | Edible Oils | RP-HPLC-UV | 15 nmol/L | 50 nmol/L | |
| DNPH | Hexanal, Heptanal | Urine | DLLME-HPLC-UV | 2.34-7.90 nmol/L | - | |
| DNPH | Aldehydes | Ambient Air | HPLC-DAD | - | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization
This protocol is a general guideline for the derivatization and analysis of this compound in a liquid sample (e.g., plasma, cell culture media) using PFBHA.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)
-
Sample containing this compound
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1 mL of the liquid sample into a reaction vial.
-
pH Adjustment: Adjust the sample pH to approximately 4-6 using a suitable buffer or dilute acid/base.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane). Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject an aliquot of the dried organic extract into the GC-MS system.
GC-MS Parameters (Example):
-
Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 200°C; ramp at 20°C/min to 280°C, hold for 5 minutes.
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the this compound-PFBHA derivative.
Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization
This protocol provides a general procedure for the derivatization and analysis of this compound in a sample matrix like edible oil using DNPH.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid catalyst like sulfuric acid)
-
Sample containing this compound dissolved in a suitable solvent (e.g., acetonitrile)
-
Reaction vials
-
Water bath
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Extraction: Extract this compound from the sample matrix. For edible oils, a liquid-liquid extraction with acetonitrile can be used.
-
Derivatization: Mix the sample extract with the DNPH solution in a reaction vial.
-
Reaction: Heat the mixture in a water bath at approximately 40°C for 30 minutes to form the DNPH-hydrazone derivative.
-
Cooling and Filtration: Allow the solution to cool to room temperature and filter it through a 0.45 µm filter before injection.
-
Analysis: Inject the filtered solution into the HPLC system.
HPLC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV detector set at 360 nm.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Possible Cause: Active sites in the GC inlet or column. Aldehydes and their derivatives can be susceptible to adsorption.
-
Solution: Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions. Trim the first few centimeters of the column if contamination is suspected.
-
-
Possible Cause: Incomplete derivatization.
-
Solution: Ensure the pH of the sample is optimal for the PFBHA reaction (pH 4-6). Check the concentration and freshness of the PFBHA reagent. Increase the reaction time or temperature if necessary.
-
-
Possible Cause: Matrix interference.
-
Solution: Improve sample cleanup procedures to remove interfering compounds. Use a matrix-matched calibration curve.
-
Issue 2: Low Sensitivity or No Peak Detected
-
Possible Cause: Inefficient derivatization.
-
Solution: Verify the derivatization conditions as mentioned above. Prepare fresh derivatizing reagent.
-
-
Possible Cause: Degradation of the analyte or its derivative.
-
Solution: Analyze samples as soon as possible after preparation. Store extracts at low temperatures and protect from light. Ensure the GC inlet temperature is not excessively high.
-
-
Possible Cause: Leaks in the GC-MS system.
-
Solution: Perform a leak check of the injector, column fittings, and mass spectrometer.
-
-
Possible Cause: Incorrect MS parameters.
-
Solution: Ensure the MS is tuned and calibrated. In SIM mode, verify that the correct ions for the this compound derivative are being monitored.
-
Issue 3: Non-Reproducible Results
-
Possible Cause: Inconsistent sample preparation or derivatization.
-
Solution: Standardize all steps of the sample preparation and derivatization protocol. Use an internal standard to correct for variations.
-
-
Possible Cause: Matrix effects.
-
Solution: The presence of co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to variability. Employ more effective sample cleanup, use matrix-matched calibrants, or utilize a stable isotope-labeled internal standard.
-
-
Possible Cause: Injector discrimination.
-
Solution: Optimize the injection volume and speed. Ensure the syringe is clean and functioning correctly.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 2,4-Decadienal in different solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Decadienal in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity. The primary factors influencing its stability are:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[1][2]
-
Light: Exposure to UV and visible light can lead to photodegradation.[3]
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.[3]
-
Solvent Type: The choice of solvent can significantly impact stability. Protic solvents like alcohols can form more stable hemiacetals, while the polarity of the solvent can influence degradation pathways.
-
pH: In aqueous or protic solutions, pH can play a crucial role. Both acidic and basic conditions can catalyze degradation reactions.[4]
-
Presence of Contaminants: Impurities in the solvent or the sample can catalyze degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: The choice of solvent depends on the intended application and desired storage duration. Here is a general guideline:
-
Short-term storage and use in non-aqueous reactions: Aprotic solvents such as acetonitrile, hexane, or dimethyl sulfoxide (DMSO) are often suitable. It is crucial to use high-purity, dry solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Applications where hemiacetal formation is acceptable (e.g., some spectroscopic measurements or flavor/fragrance applications): Protic solvents like ethanol or methanol can be used. The formation of hemiacetals can protect the aldehyde group from oxidation.
-
Long-term storage: For long-term storage, it is best to store this compound neat (undiluted) at a low temperature (-20°C to -80°C) under an inert atmosphere and protected from light. If a stock solution is required, prepare it in a high-purity aprotic solvent and store it in small aliquots at low temperatures to minimize freeze-thaw cycles.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation. UV detection is suitable due to the conjugated double bonds in the molecule.
-
GC-MS: This technique is well-suited for identifying and quantifying volatile degradation products. It can help in elucidating the degradation pathways.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathways for this compound are oxidation and polymerization. Common degradation products can include:
-
2,4-Decadienoic acid: From the oxidation of the aldehyde group.
-
Smaller aldehydes and other fragments: Resulting from cleavage of the carbon chain, particularly through retro-aldol reactions.
-
Polymers: Formed through self-polymerization, especially under certain conditions like exposure to light or heat.
Data Presentation: Stability of this compound in Different Solvents
The following table summarizes the expected relative stability of this compound in common laboratory solvents based on general chemical principles and available literature on unsaturated aldehydes. Quantitative data for this compound is limited; therefore, this table provides a qualitative guide.
| Solvent | Solvent Type | Expected Relative Stability | Key Considerations |
| Ethanol | Polar Protic | Moderate to Good | Forms hemiacetals, which can be protective against oxidation. |
| Methanol | Polar Protic | Moderate to Good | Similar to ethanol, forms hemiacetals. |
| Acetonitrile | Polar Aprotic | Moderate | Good general-purpose solvent for analysis. Susceptible to oxidation if not handled under inert gas. |
| DMSO | Polar Aprotic | Moderate | Can be used, but ensure it is high purity and dry. Some studies suggest ethanol is a better solvent for unsaturated aldehydes in certain assays. |
| Hexane | Nonpolar | Poor to Moderate | Lower polarity may reduce some degradation pathways, but solubility can be a limiting factor. Prone to oxidation. |
| Water | Polar Protic | Poor | Generally unstable due to hydration of the double bonds and susceptibility to pH-catalyzed degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., ethanol, acetonitrile).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight).
3. Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) or GC-MS.
-
Monitor the decrease in the concentration of this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 260-270 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Oxidation, photodegradation, or reaction with solvent impurities. | - Prepare solutions fresh before use.- Use high-purity, degassed solvents.- Work under an inert atmosphere (nitrogen or argon).- Protect solutions from light using amber vials or by wrapping vials in foil.- Store solutions at low temperatures when not in use. |
| Appearance of unexpected peaks in chromatograms. | Degradation of this compound or contamination. | - Confirm the identity of the new peaks using MS.- Run a blank solvent injection to check for solvent impurities.- Review sample handling and storage procedures to minimize degradation. |
| Poor reproducibility of analytical results. | Inconsistent sample handling, instrument variability, or sample instability. | - Standardize sample preparation procedures.- Use an internal standard for quantification.- Ensure the autosampler is temperature-controlled if samples are queued for extended periods.- Prepare fresh calibration standards for each analytical run. |
| Peak tailing or splitting in HPLC analysis. | Column degradation, inappropriate mobile phase pH, or sample overload. | - Use a new column or a guard column.- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration. |
Visualizations
References
Technical Support Center: Minimizing Analytical Variability in 2,4-Decadienal Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the measurement of 2,4-Decadienal.
Frequently Asked Questions (FAQs)
1. What are the primary sources of analytical variability in this compound measurements?
Analytical variability in this compound measurements can arise from several factors due to its volatile and reactive nature. Key sources include:
-
Sample Handling and Storage: Degradation of this compound can occur due to oxidation, polymerization, or reaction with impurities if samples and standards are not handled and stored properly.[1] Exposure to air and light should be minimized.
-
Sample Preparation: Inconsistent extraction efficiency, incomplete derivatization, and the introduction of contaminants during sample preparation can lead to significant variability. The choice of solvent and extraction method is critical.
-
Instrumental Analysis: Fluctuations in instrument performance, such as variations in injector and detector temperature, carrier gas or mobile phase flow rates, and column degradation, can affect results. For gas chromatography (GC), thermal degradation of this compound in a hot injector can be a major issue.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of this compound, leading to signal suppression or enhancement.[2] This is a common issue in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Inconsistent peak integration and improper calibration are common sources of error in the final quantification.
2. What are the best practices for storing this compound standards and samples?
To maintain the integrity of this compound standards and samples, the following storage conditions are recommended:
-
Temperature: Store stock solutions and samples at low temperatures, preferably at -20°C or -80°C, to minimize degradation. For short-term storage, 4°C in the dark is acceptable for derivatized standards.
-
Inert Atmosphere: Whenever possible, store standards and samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Use amber vials or store in the dark to protect this compound from light-induced degradation.
-
Solvent Choice: Use high-purity solvents, such as acetonitrile or methanol, for preparing standards. The choice of solvent can impact stability.
-
Aliquotting: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. Is derivatization necessary for this compound analysis?
Derivatization is highly recommended for the analysis of this compound, especially for trace-level quantification. Derivatization converts the volatile and reactive aldehyde into a more stable and less volatile derivative. This improves chromatographic separation, enhances detector response, and reduces thermal degradation during GC analysis.
Common derivatizing agents include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable hydrazones that can be analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms stable oxime derivatives that are ideal for sensitive analysis by GC-MS. PFBHA derivatives are thermally stable and less prone to decomposition in the GC injector compared to underivatized aldehydes.[1][4]
4. How can I minimize matrix effects in my this compound measurements?
Matrix effects can be a significant source of variability. Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) that co-elutes with the analyte. The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of the standard to the sample and can be used to correct for matrix effects, especially when a suitable blank matrix is not available.
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Degraded Standard/Sample: this compound is prone to oxidation and polymerization. | Prepare fresh standards and samples. Store all solutions properly at low temperatures and protected from light and air. |
| Thermal Degradation in Injector: High injector temperatures can cause degradation of this compound. | Optimize the injector temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase if necessary. Consider using a programmable temperature vaporizing (PTV) inlet. | |
| Active Sites in the Inlet or Column: Active sites can cause adsorption or degradation of the analyte. | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the column. | |
| Poor Peak Shape (Tailing) | Active Sites: Silanol groups on the inlet liner or column can interact with the aldehyde. | Use a liner with wool or a dimple to trap non-volatile residues. Ensure the column is properly conditioned. |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Results | Sample Carryover: Residue from previous injections can affect subsequent runs. | Implement a thorough wash step for the syringe and injector port between injections. |
| Injector Discrimination: Volatility differences can lead to inconsistent vaporization. | Optimize injection speed and injector temperature. Use an autosampler for consistent injections. |
HPLC-UV/DAD Analysis (DNPH Derivatives)
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple Peaks for a Single Analyte | Formation of E/Z Isomers: DNPH derivatives can exist as syn and anti isomers, leading to two peaks. | This is a known characteristic of DNPH derivatives. Ensure consistent chromatographic conditions to maintain reproducible peak ratios. Sum the areas of both peaks for quantification. |
| Incomplete Derivatization: Unreacted aldehyde or byproducts may be present. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). | |
| Low Signal | Degradation of DNPH Derivative: DNPH derivatives can be sensitive to light. | Protect samples from light during preparation and analysis. Use amber vials. |
| Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for the DNPH derivative. | Set the detector to the maximum absorbance wavelength for the this compound-DNPH derivative (typically around 360 nm). | |
| Baseline Noise or Drift | Contaminated Mobile Phase or Column: Impurities can cause baseline instability. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Detector Lamp Failure: An aging detector lamp can cause noise. | Check the lamp's energy output and replace if necessary. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Sample Preparation (General):
-
For liquid samples, a direct injection after dilution with a suitable solvent (e.g., methanol) may be possible.
-
For solid or semi-solid samples, solvent extraction (e.g., with acetonitrile or hexane) followed by filtration is recommended.
-
For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is often necessary.
-
-
GC-MS Parameters:
-
Column: HP-INNOWAX capillary column (60 m × 0.25 mm × 0.25 µm) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 0.8-1.2 mL/min.
-
Injector Temperature: 250°C (optimization may be required to minimize degradation).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 6 min.
-
Ramp 1: 3°C/min to 100°C, hold for 5 min.
-
Ramp 2: 5°C/min to 230°C, hold for 10 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280°C.
-
-
Protocol 2: HPLC-UV Analysis of DNPH-Derivatized this compound
-
Derivatization:
-
Prepare a DNPH solution in acetonitrile with a small amount of acid (e.g., phosphoric acid).
-
Mix the sample extract with the DNPH solution and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
-
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV/DAD detector at 360 nm.
-
Injection Volume: 10-20 µL.
-
Quantitative Data Summary
Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis
| Derivatizing Reagent | Analytical Technique | Typical Limit of Detection | Derivatization Time | Stability of Derivative | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | ppb range (e.g., 34-105 ng/mL) | 40-60 minutes | Stable, but can form E/Z isomers | Well-established, cost-effective. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | sub-ppb range | Rapid (on-fiber derivatization possible) | Thermally stable | High sensitivity, suitable for GC-MS. |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | pmol to fmol range | Varies | Generally stable | Fluorescent derivatives allow for highly sensitive detection. |
Table 2: Recovery of Lipids (as a proxy for hydrophobic compounds like this compound) from Plasma using Different Extraction Solvents
| Extraction Solvent | Average Recovery (%) | Reproducibility (%CV) | Notes |
| Chloroform:Methanol (2:1 v/v) | >90% | <15% | Traditional method, effective for a broad range of lipids. |
| 1-Butanol:Methanol (1:1 v/v) | >90% | <20% | High recovery, non-halogenated solvent, suitable for high-throughput analysis. |
| 1-Butanol:Methanol (3:1 v/v) | 80-93% | Variable | Good recovery for some lipid classes. |
| Acetonitrile | Lower for nonpolar lipids | - | Primarily used for protein precipitation. |
| Methanol | Lower for nonpolar lipids | - | Primarily used for protein precipitation. |
Note: The recovery of this compound will depend on the specific matrix and the full extraction protocol. This table provides a general comparison of solvent systems.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
Caption: Proposed metabolic pathways of this compound in vivo.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,4-Decadienal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of 2,4-Decadienal, a toxic aldehyde formed during the oxidation of linoleic acid-rich oils. Understanding the performance of different analytical techniques is crucial for accurate and reliable quantification in various matrices, from edible oils to biological samples. This document outlines the performance characteristics and experimental protocols of common methods, supported by experimental data.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques employed for this purpose.
| Parameter | HPLC (Reversed-Phase)[1][2] | GC-MS[3] |
| Principle | Separation based on polarity after derivatization. | Separation based on volatility and mass-to-charge ratio. |
| Sample Pretreatment | Extraction with acetonitrile followed by derivatization.[1][2] | Dilution with a solvent and filtration. |
| Limit of Detection (LOD) | 15 nmol/L | 5.4 mg/kg (for a group of 2,4-diene aldehydes) |
| Limit of Quantification (LOQ) | 50 nmol/L | 16.1 mg/kg (for a group of 2,4-diene aldehydes) |
| Linearity | Good linear relationships observed. | Not explicitly stated in the provided results. |
| Accuracy | Good average recoveries reported. | Not explicitly stated in the provided results. |
| Precision | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Key Advantages | High sensitivity and accuracy demonstrated for edible oil samples. | Simple sample preparation. |
| Key Disadvantages | Requires a derivatization step. | Potentially lower sensitivity compared to the cited HPLC method. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the determination of this compound in edible oils.
1. Sample Pretreatment:
-
Extract the sample by adding 2 mL of acetonitrile three times.
-
Perform derivatization of the extracted sample at 40 °C for 30 minutes.
2. Chromatographic Conditions:
-
The specific column, mobile phase, and detector parameters would need to be optimized based on the derivatizing agent used and the specific HPLC system. A C18 reversed-phase column is often used for such analyses.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be applied for the quantification of 2,4-diene aldehyde compounds in various samples.
1. Sample Preparation:
-
Weigh the sample and dilute it with a suitable solvent (e.g., methanol).
-
Filter the resulting solution to obtain the sample solution to be tested.
2. GC-MS Conditions:
-
The analysis is performed using a GC-MS system.
-
Quantification is typically carried out using an external standard method.
Another GC-MS approach involves direct thermal desorption, which is particularly useful for analyzing volatile compounds in edible oils with minimal sample preparation.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The general workflow for validating a quantitative method for this compound is illustrated below.
Caption: General Workflow for Analytical Method Validation.
References
- 1. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
A Comparative Analysis of the Toxicological Profiles of 2,4-Decadienal and Malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of two prominent aldehydes: 2,4-Decadienal and malondialdehyde (MDA). Both compounds are products of lipid peroxidation and are of significant interest in the fields of toxicology, pharmacology, and drug development due to their potential cellular and systemic effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways implicated in their toxic mechanisms.
Executive Summary
This compound and malondialdehyde are reactive aldehydes that can induce cellular damage through various mechanisms, including oxidative stress, protein modification, and DNA damage. While both are considered toxic, their potency and mechanisms of action exhibit notable differences. This compound has been shown to induce toxicity in vivo, with observed effects on body weight and specific tissues. Malondialdehyde is a well-established biomarker of oxidative stress and is known to be mutagenic and cytotoxic, primarily through its interaction with DNA and proteins, and its ability to activate stress-related signaling pathways. Direct comparative in vitro cytotoxicity data is limited, making a definitive statement on which is "more" toxic challenging without further context-specific studies.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and malondialdehyde. It is important to note that the lack of studies directly comparing the two compounds under identical experimental conditions makes direct comparisons of potency difficult.
Table 1: In Vivo Toxicity of this compound
| Species | Route of Administration | Dose | Duration | Observed Effects | NOAEL* | Reference |
| F344/N Rats | Gavage (in corn oil) | 0, 50, 100, 200, 400, or 800 mg/kg | 3 months (5 days/week) | Decreased body weights, increased incidences of forestomach lesions, lesions of the olfactory epithelium in males.[1][2] | 100 mg/kg[1][2] | --INVALID-LINK-- |
| B6C3F1 Mice | Gavage (in corn oil) | 0, 50, 100, 200, 400, or 800 mg/kg | 3 months (5 days/week) | Decreased body weights, increased incidences of forestomach lesions, lesions of the olfactory epithelium.[1] | 100 mg/kg | --INVALID-LINK-- |
*NOAEL: No-Observed-Adverse-Effect Level
Table 2: In Vitro and Genotoxicity of this compound and Malondialdehyde
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| This compound | Mutagenicity | S. typhimurium | Gene mutation | Not mutagenic | --INVALID-LINK-- |
| This compound | Micronucleus Test | Rat bone marrow | Chromosomal damage | Positive (single injection, no confirmatory trial) | --INVALID-LINK-- |
| This compound | Micronucleus Test | Mouse bone marrow | Chromosomal damage | Negative (three-injection) / Equivocal (single dose) | --INVALID-LINK-- |
| Malondialdehyde | Mutagenicity | S. typhimurium | Gene mutation | Weakly mutagenic | --INVALID-LINK-- |
| Malondialdehyde | Cytotoxicity | Cortical neurons | Cell viability | Time- and dose-dependent reduction | --INVALID-LINK-- |
| Malondialdehyde | Apoptosis/Necrosis | Cortical neurons | Cell death | Induced both apoptosis and necrosis | --INVALID-LINK-- |
Toxicological Mechanisms and Signaling Pathways
This compound: Induction of Apoptosis via JNK Signaling
This compound has been shown to induce apoptosis, in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cell death in response to cellular stress.
Figure 1: this compound-induced JNK-mediated apoptosis.
Malondialdehyde: Activation of MAPK Signaling Pathways
Malondialdehyde is a well-known inducer of oxidative stress, which in turn activates several mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK/ERK. These pathways play a central role in mediating MDA-induced cytotoxicity and apoptosis.
Figure 2: MDA-induced activation of MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
In Vivo Oral Gavage Toxicity Study (Rodent Model)
This protocol outlines a typical acute oral toxicity study in rats.
-
Animal Model: Young adult healthy rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory diet and water are provided ad libitum, except for a fasting period of at least 16 hours before and 3-4 hours after dosing.
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil). The stability of the substance in the vehicle should be determined.
-
Dose Administration: A single dose is administered to the animals by oral gavage using a suitable intubation cannula. The volume administered is based on the animal's body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and any pathological changes are recorded.
-
Data Analysis: The LD50 (median lethal dose) is calculated if applicable, and other toxicological endpoints are reported.
Figure 3: Workflow of an in vivo oral gavage toxicity study.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or malondialdehyde) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Figure 4: Workflow of the MTT cytotoxicity assay.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the control and treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.
Figure 5: Workflow of the Comet genotoxicity assay.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2,4-Decadienal
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like 2,4-decadienal is critical for quality control, stability testing, and safety assessment. As a product of lipid peroxidation, this compound is a marker for oxidative stress and can be found in a variety of matrices, from edible oils to biological samples.[1][2] The choice of analytical methodology is paramount for reliable results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data.
Core Principles: A Tale of Two Phases
The primary distinction between HPLC and GC-MS lies in the mobile phase used to separate analytes. HPLC employs a liquid mobile phase, making it ideal for a wide array of compounds, including those that are non-volatile or thermally sensitive.[3][4] In contrast, GC-MS utilizes an inert gas as the mobile phase, which is best suited for volatile and semi-volatile compounds that can be vaporized without degradation.[3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for analyzing this compound via HPLC involves derivatization to enhance its detection by UV-Vis or fluorescence detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that are readily detectable.
Sample Preparation (Based on Edible Oil Analysis):
-
Extract the sample containing this compound with a suitable solvent, such as acetonitrile.
-
A typical procedure involves extracting the sample three times with 2 mL of acetonitrile.
-
The extracts are then subjected to a derivatization reaction. This is often carried out at a controlled temperature, for example, 40°C for 30 minutes.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection: UV detection at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity for volatile compounds like this compound and often requires minimal sample preparation, especially with techniques like direct thermal desorption.
Sample Preparation:
-
For solid or liquid samples, a solvent dilution may be performed. For instance, a sample can be diluted with methanol and filtered through a 0.45 μm microporous membrane.
-
For trace analysis in complex matrices like edible oils, direct thermal desorption can be employed where a small amount of the oil is placed in a microvial and heated to release volatile compounds directly into the GC-MS system.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Injection: For liquid samples, a split/splitless injector is common. For thermal desorption, a dedicated unit is used.
-
Column: A capillary column with a suitable stationary phase, such as a ZB-FFAP column, is often used for separating aroma compounds.
-
Carrier Gas: Helium is a common carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. For example, starting at 35°C, holding for 1 minute, then ramping at 4°C/min to 120°C, holding for 5 minutes, and finally ramping at 50°C/min to 250°C and holding for 8 minutes.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Data Presentation: A Head-to-Head Comparison
The performance of each method can be evaluated based on several key validation parameters. The following tables summarize the quantitative data for both HPLC and GC-MS in the analysis of this compound and similar aldehydes.
| Parameter | HPLC | GC-MS | References |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | > 0.99 | |
| Limit of Detection (LOD) | 15 nmol/L | 0.5 mg/kg | |
| Limit of Quantification (LOQ) | 50 nmol/L | 1.6 mg/kg | |
| Accuracy (Recovery) | Good average recoveries | Satisfactory | |
| Precision (Repeatability, %RSD) | < 10% at lower concentrations | Satisfactory |
Method Selection: Which Technique is Right for Your Application?
Choosing between HPLC and GC-MS depends on the specific requirements of the analysis.
-
HPLC is highly versatile and can be adapted for a wide range of samples, including those that are not volatile. It is a robust and widely available technique. The need for derivatization for sensitive detection of aldehydes can add a step to the sample preparation process.
-
GC-MS provides exceptional sensitivity and selectivity, especially when operated in SIM mode. It is the gold standard for the analysis of volatile and semi-volatile compounds. The high operating temperatures of the GC can be a limitation for thermally labile compounds.
Cross-Validation Workflow
To ensure data integrity and accuracy, a cross-validation of results from both HPLC and GC-MS is highly recommended. This involves analyzing the same sample with both methods and comparing the quantitative results.
Caption: A logical workflow for the cross-validation of HPLC and GC-MS results.
References
- 1. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
A Comparative Guide to the Measurement of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methodologies for the quantification of 2,4-Decadienal, a reactive aldehyde and a significant lipid peroxidation product. The selection of an appropriate analytical technique is critical for accurate measurement in various matrices, from food products to biological samples. This document summarizes the performance of key methods and provides detailed experimental protocols to aid in methodology selection and implementation.
Comparison of Analytical Methods for this compound
The determination of this compound is primarily accomplished through chromatographic techniques, most notably Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) coupled with various detectors. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | RP-HPLC with UV Detection (after DNPH Derivatization) | Direct Thermal Desorption GC-MS | GC-MS (for Daily Essence) | GC-FID |
| Principle | Separation of the 2,4-dinitrophenylhydrazone derivative of this compound on a reversed-phase column with UV detection. | Thermal extraction of volatile and semi-volatile compounds directly from the sample matrix, followed by GC-MS analysis. | Gas chromatographic separation of volatile compounds with mass spectrometric detection. | Gas chromatographic separation with flame ionization detection. |
| Sample Preparation | Extraction with acetonitrile followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH). | Minimal, direct placement of the sample in a thermal desorption unit. | Dilution with a solvent (e.g., methanol) and filtration. | Direct injection of a liquid sample. |
| Limit of Detection (LOD) | 15 nmol/L[1][2] | Not explicitly stated, but described as highly sensitive for trace-level analysis. | 0.5 mg/kg (for a mixture including this compound)[3] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 50 nmol/L[1][2] | Not explicitly stated. | 1.6 mg/kg (for a mixture including this compound) | Not explicitly stated. |
| Linearity | Good linear relationships observed. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Accuracy/Recovery | Good average recoveries reported. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Advantages | High sensitivity and specificity due to derivatization; suitable for non-volatile matrices. | Minimal sample preparation, reducing the risk of analyte loss or contamination; high sensitivity. | High selectivity and identification certainty due to mass spectrometric detection. | Robust and widely available. |
| Disadvantages | Requires a derivatization step, which can add complexity and potential for error. | Requires specialized thermal desorption instrumentation. | May require derivatization for improved sensitivity for some aldehydes. | Less selective than MS; potential for co-elution. |
| Typical Applications | Edible oils, food matrices. | Edible oils, aroma compounds in food. | Essences, fragrances. | Analysis of reaction mixtures. |
Experimental Protocols
Reversed-Phase Liquid Chromatography with UV Detection
This method is suitable for the determination of this compound in edible oils and other fatty matrices.
a. Sample Pretreatment and Derivatization:
-
Extract the sample containing this compound with 2 mL of acetonitrile. Repeat the extraction three times.
-
Combine the acetonitrile extracts.
-
Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile) to the extract.
-
Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of this compound.
b. Chromatographic Conditions:
-
Instrument: A reliable reversed-phase liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile is commonly employed.
-
Detection: The UV detector is set to a wavelength appropriate for the DNPH derivative, typically around 360 nm.
-
Quantification: A calibration curve is generated using standards of this compound that have undergone the same derivatization procedure.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of this compound using GC-MS, which is applicable to a variety of sample types, including essences and flavorings.
a. Sample Preparation:
-
Weigh a representative sample.
-
Dilute the sample with a suitable solvent, such as methanol. A 100-fold dilution is a common starting point.
-
Filter the diluted sample through a 0.45 µm microporous membrane to remove any particulate matter.
b. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Injection: The filtered sample solution is injected into the GC.
-
Column: A capillary column suitable for the separation of volatile and semi-volatile compounds is used.
-
Carrier Gas: Helium is a common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature and ramping up to a final temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantification: An external standard method is used, where the response of the sample is compared to the response of a known concentration of a this compound standard.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for analyzing the composition of reaction mixtures.
a. Sample Preparation:
-
The sample is typically diluted in a suitable solvent before injection.
b. GC-FID Conditions:
-
Instrument: Agilent 7890A gas chromatograph with an FID detector.
-
Column: A polar capillary column, such as a DB-WAX (30 m × 0.25 mm i.d., 0.15 μm film thickness), is used.
-
Carrier Gas: Hydrogen at a flow rate of 2 mL/min.
-
Injection: 1 µL of the sample is injected using a split mode (e.g., 10:1 ratio) at an inlet temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 95°C, hold for 6 minutes.
-
Ramp 1: Increase at 10°C/min to 120°C.
-
Ramp 2: Increase at 20°C/min to 220°C, and hold for 31.5 minutes.
-
-
Quantification: An internal standard, such as ethyl decadienoate, can be used for quantification.
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample collection to data interpretation.
Caption: General workflow for the analysis of this compound.
References
- 1. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
A Comparative Guide to the Biological Effects of 2,4-Decadienal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2,4-Decadienal isomers. As a prominent lipid peroxidation product, this compound is of significant interest in studies related to oxidative stress, inflammation, and cellular toxicity. The majority of available research focuses on the (E,E)-2,4-decadienal or trans,trans-2,4-decadienal (tt-DDE) isomer. Consequently, this document primarily details the biological impacts of tt-DDE, while also highlighting the current knowledge gap concerning other isomers and proposing a framework for their comparative evaluation.
Executive Summary
trans,trans-2,4-Decadienal is a highly reactive α,β-unsaturated aldehyde that has been shown to elicit a range of biological effects. It is cytotoxic to various cell types, induces oxidative and nitrative stress, triggers pro-inflammatory responses, and can modulate key signaling pathways involved in cell survival and apoptosis. In stark contrast, there is a significant lack of publicly available experimental data on the biological activities of the other three isomers: (E,Z)-2,4-decadienal, (Z,E)-2,4-decadienal, and (Z,Z)-2,4-decadienal. This guide synthesizes the existing data for tt-DDE and provides detailed experimental protocols to facilitate further research into the comparative effects of all four isomers.
Data Presentation: Biological Effects of trans,trans-2,4-Decadienal
The following tables summarize the key quantitative data regarding the cytotoxic and pro-inflammatory effects of tt-DDE from various studies.
Table 1: Cytotoxicity of trans,trans-2,4-Decadienal
| Cell Line | Assay | Endpoint | Concentration/Dose | Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 | IC50 | 15.37 µM | 24 h | Reduced cell viability | [1] |
| Human Endothelial Cells | Not Specified | LC50 | 9 µM | Not Specified | Cytotoxic | [2] |
| Human Diploid Fibroblasts | Not Specified | Not Specified | Not Specified | 1 day | Among the most toxic autoxidation products of linoleic acid hydroperoxide | [2] |
| F344/N Rats | Gavage | Morbidity/Mortality | 3,600 mg/kg | 3 days | All animals found dead or sacrificed moribund | [3] |
| B6C3F1 Mice | Gavage | Morbidity/Mortality | 3,600 mg/kg | 9 days | All animals found dead or sacrificed moribund | [3] |
| F344/N Rats and B6C3F1 Mice | Gavage | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg | 3 months | No adverse effects observed |
Table 2: Pro-inflammatory Effects of trans,trans-2,4-Decadienal
| Cell Line | Parameter Measured | Concentration | Duration | Result | Reference |
| RAW 264.7 Macrophages | Pro-inflammatory cytokine gene expression (Il-1β, Il-6, Ifn-γ) | 1 µM | 24 h | Increased expression | |
| RAW 264.7 Macrophages | IκBα degradation | 1 µM | Not Specified | Increased degradation |
Signaling Pathways Modulated by trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal has been shown to activate several key signaling pathways involved in cellular stress and inflammatory responses. The primary pathways identified are the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, as well as the NF-κB signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation and comparison of this compound isomers.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
Objective: To determine the cytotoxic effects of this compound isomers on a given cell line.
Materials:
-
Cell line of interest (e.g., HUVECs, RAW 264.7)
-
Complete cell culture medium
-
This compound isomers (tt-DDE, (E,Z), (Z,E), (Z,Z))
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each this compound isomer in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the isomers.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for JNK Phosphorylation
Objective: To determine the effect of this compound isomers on the activation of the JNK signaling pathway.
Materials:
-
Cell line of interest
-
This compound isomers
-
JNK pathway activator (e.g., Anisomycin) as a positive control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of each this compound isomer for a specified time. Include untreated and positive controls.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an anti-total-JNK antibody.
Protocol 3: NF-κB Nuclear Translocation Assay
Objective: To assess the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7)
-
This compound isomers
-
TNF-α or IL-1β as a positive control
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst or DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to attach.
-
Treat cells with different concentrations of each this compound isomer for a predetermined time. Include appropriate controls.
-
Fix the cells with the fixing solution.
-
Permeabilize the cells and then block with blocking solution.
-
Incubate with the primary anti-NF-κB p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65.
Proposed Experimental Workflow for Isomer Comparison
Due to the lack of comparative data, the following workflow is proposed for researchers aiming to investigate the differential biological effects of this compound isomers.
Conclusion and Future Directions
The existing body of research conclusively demonstrates that trans,trans-2,4-decadienal is a biologically active molecule that can induce cytotoxicity, oxidative stress, and inflammation through the modulation of key cellular signaling pathways. However, a significant knowledge gap exists regarding the biological effects of the other geometric isomers of this compound.
It is plausible that the different stereochemistries of the isomers could lead to variations in their reactivity and ability to interact with biological macromolecules, resulting in distinct biological effects. Therefore, there is a pressing need for direct comparative studies to elucidate the structure-activity relationships of this compound isomers. The experimental protocols and proposed workflow in this guide provide a solid foundation for researchers to undertake such investigations. A deeper understanding of the differential effects of these isomers will be invaluable for the fields of toxicology, food science, and drug development.
References
- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. NTP toxicity studies of toxicity studies of this compound (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unwanted Flavor: A Comparative Analysis of 2,4-Decadienal in Food Products
For Immediate Release – A comprehensive analysis of 2,4-Decadienal levels across various food products reveals significant variations, with the highest concentrations found in frying oils and fried foods. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound content, detailed experimental protocols for its quantification, and an examination of its pro-inflammatory signaling pathway.
This compound, a lipid peroxidation product, is a volatile aldehyde that contributes to the characteristic aroma of many cooked foods, particularly those that are fried.[1] However, its presence is a double-edged sword. While it can impart desirable flavor notes at low concentrations, higher levels are associated with off-flavors and have raised health concerns due to potential toxicity.[2][3] This compound is formed from the oxidation of polyunsaturated fatty acids, especially linoleic acid, which is abundant in many vegetable oils.[3]
Quantitative Analysis of this compound in Foodstuffs
The concentration of this compound varies widely depending on the food matrix, processing methods, and storage conditions. The following table summarizes the reported levels of this compound in different food products based on various studies.
| Food Product | Concentration Range (mg/kg) | Notes |
| Cooking Oils | ||
| Sunflower Oil | 0.3 - 119.7[4] | Levels increase with repeated frying. |
| Cottonseed Oil | 13.3 - 92.7 | |
| Palm Oil | 4.1 - 44.9 | |
| Vegetable Cooking Fats | 2.0 - 11.3 | |
| Fried Foods | ||
| Fried Potatoes (French Fries) | Varies significantly with oil type and frying session | Highest concentrations found when fried in sunflower oil. |
| Deep-fried Dough Sticks | 43.52 - 64.65 | Content is related to the linoleic acid level in the frying oil and the oil absorption of the dough. |
| Other Food Products | ||
| Uncured Pork | 0.69 ± 0.16 | Not detected in cured pork. |
| Butter (off-flavor or rancid) | Present | |
| Peanut Butter (rancid) | Present | |
| Tangerine Peel Oil | Up to 500 | Highest reported concentration in a food product. |
Experimental Protocols for Quantification
Accurate quantification of this compound is crucial for food quality control and safety assessment. The two primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the determination of this compound in edible oils.
1. Sample Preparation:
-
Extraction: Weigh 0.1 g of the oil sample into a 10 mL centrifuge tube. Add 2 mL of acetonitrile and vortex for 1 minute. Centrifuge at 5000 rpm for 5 minutes. Collect the acetonitrile phase. Repeat the extraction two more times. Combine the acetonitrile extracts.
-
Derivatization: The extracted carbonyls, including this compound, are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV-Vis spectrophotometry. The reaction is typically carried out at 40°C for 30 minutes.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: The DNPH derivatives are detected at a wavelength of 365 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like this compound in various food matrices.
1. Sample Preparation:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique. A fiber coated with a stationary phase is exposed to the headspace above the sample (e.g., heated oil) to adsorb the volatile compounds. The fiber is then directly inserted into the GC injector for thermal desorption and analysis.
-
Direct Thermal Desorption: The oil sample is placed in a microvial and directly heated in a thermal desorption unit. The released volatile compounds are then transferred to the GC-MS system.
2. GC-MS Analysis:
-
Column: A capillary column with a suitable stationary phase (e.g., a wax-type column) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of this compound.
-
Quantification: Quantification is achieved using an external standard method or by stable isotope dilution analysis.
Pro-inflammatory Signaling Pathway of this compound
Recent studies have indicated that trans,trans-2,4-Decadienal (tt-DDE) can induce pro-inflammatory responses. This is a significant concern given its prevalence in the Western diet. The following diagram illustrates the proposed signaling pathway through which tt-DDE exerts its pro-inflammatory effects in macrophages.
Caption: Pro-inflammatory signaling cascade initiated by tt-DDE in macrophages.
The pathway highlights that tt-DDE can interact with intracellular proteins such as Hsp90 and 14-3-3ζ. This interaction leads to the phosphorylation and activation of JNK (c-Jun N-terminal kinase), a key regulator of cellular stress responses. Activated JNK, in turn, stimulates the NF-κB signaling pathway, a central mediator of inflammation. The activation of NF-κB results in the increased expression and secretion of pro-inflammatory cytokines, ultimately leading to an inflammatory response.
Conclusion
The presence of this compound in food is a complex issue with implications for both flavor and health. This guide provides a foundational understanding of its distribution in various food products, the analytical methods for its quantification, and the molecular pathways through which it may exert biological effects. Continued research in this area is essential for the food industry to optimize processing techniques that minimize the formation of this compound and for the scientific community to fully elucidate its physiological impact.
References
- 1. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 2. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Decadienal: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2,4-Decadienal and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down drains without appropriate treatment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a reactive unsaturated aldehyde that requires careful handling in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as Butyl rubber), safety goggles, and a lab coat.[2] It is crucial to prevent contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.[1][3]
All sources of ignition, such as open flames, hot plates, and spark-producing equipment, must be strictly avoided in storage and handling areas, as this compound is a combustible liquid.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP264: Wash skin thoroughly after handlingP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, chemical neutralization may be a viable option prior to collection, depending on laboratory capabilities and local regulations.
Standard Operating Procedure for Disposal
-
Waste Collection : All waste containing this compound must be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is suitable. The label should clearly state "Hazardous Waste" and "this compound".
-
Waste Storage : Keep the hazardous waste container tightly sealed when not in use. Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage location should be a designated satellite accumulation area for hazardous waste.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup. Provide them with the complete chemical name and the Safety Data Sheet (SDS).
Experimental Protocol: Chemical Neutralization of Small Quantities
For laboratories equipped to handle chemical reactions, small quantities of this compound waste can be neutralized to a less reactive state before disposal. The following is a general procedure for the neutralization of unsaturated aldehydes and should be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Reaction vessel with a stir bar
-
pH meter or pH paper
-
Heating mantle or water bath
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Place the waste solution in a suitable reaction vessel equipped with a stir bar.
-
Slowly add the sodium hydroxide solution while continuously stirring and monitoring the pH. Adjust the pH to a slightly alkaline range (e.g., pH 9-10).
-
Heat the solution to a moderately elevated temperature (e.g., 50-60 °C). The exact temperature and reaction time will depend on the concentration of the aldehyde.
-
Maintain the temperature and stirring for a sufficient period (e.g., 1-2 hours) to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
If analytical capabilities are available (e.g., GC-MS), verify the absence of the unsaturated aldehyde.
-
The neutralized solution should still be collected and disposed of as hazardous waste, but it will be in a less reactive form.
-
Clearly label the container with the contents and indicate that a neutralization treatment has been performed.
Note: Commercially available aldehyde neutralizing agents, which are often based on sodium bisulfite, can also be utilized. These products typically form a bisulfite adduct with the aldehyde, rendering it less volatile and reactive.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 2,4-Decadienal
Essential Safety and Handling Guide for 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring laboratory safety and procedural accuracy. By adhering to these protocols, you can minimize risks and maintain the integrity of your research.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. Note that some values may vary between sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [] |
| Molecular Weight | 152.23 g/mol | [][2] |
| Appearance | Colorless to pale yellow liquid | [] |
| Odor | Strong, fatty, waxy, or deep-fried odor | [3] |
| Boiling Point | 114-116 °C at 10 mmHg140 °C at 760 mmHg227.73 °C (Predicted) | |
| Flash Point | 98 - 107.22 °C | |
| Density | 0.857 - 0.872 g/mL at 20-25 °C | |
| Vapor Pressure | 0.03 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | |
| Occupational Exposure Limits | Not established. |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Given that no specific occupational exposure limits have been established for this compound, it is prudent to handle it with a high degree of caution, assuming significant potential for irritation and sensitization.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of aerosolization, use a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact. For larger quantities or in case of a significant spill, consider wearing impervious clothing.
-
Respiratory Protection: If working outside of a fume hood where vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling Procedures
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.
-
Dispensing: When transferring or dispensing the chemical, use non-sparking tools and ensure adequate ventilation.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste and collected in a separate, clearly labeled container.
Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials. Keep containers tightly closed.
Final Disposal
-
Licensed Disposal Service: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
